Product packaging for 2-Bromo-2-chloropropane(Cat. No.:CAS No. 2310-98-7)

2-Bromo-2-chloropropane

Cat. No.: B3369296
CAS No.: 2310-98-7
M. Wt: 157.44 g/mol
InChI Key: YSQXISYCKHFJFJ-UHFFFAOYSA-N
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Description

2-Bromo-2-chloropropane is a useful research compound. Its molecular formula is C3H6BrCl and its molecular weight is 157.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6BrCl B3369296 2-Bromo-2-chloropropane CAS No. 2310-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-chloropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H6BrCl/c1-3(2,4)5/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSQXISYCKHFJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177669
Record name 2-Bromo-2-chloropropane
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Molecular Weight

157.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2310-98-7
Record name Propane, 2-bromo-2-chloro-
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Record name 2-Bromo-2-chloropropane
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Record name 2-bromo-2-chloropropane
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Foundational & Exploratory

2-Bromo-2-chloropropane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane is a halogenated alkane that serves as a versatile building block in organic synthesis. Its unique structure, containing both bromine and chlorine atoms on the same tertiary carbon, imparts specific reactivity that makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its applications in organic synthesis, and a generalized experimental protocol for its use in Grignard reactions.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₃H₆BrCl[1][2]
Molecular Weight 157.44 g/mol [2]
CAS Number 2310-98-7[1]
Appearance Colorless liquid[3]
Density 1.533 g/cm³[1]
Boiling Point 95.6 °C at 760 mmHg[1]
Flash Point 17.5 °C[1]
Vapor Pressure 51.6 mmHg at 25°C[1]
Refractive Index 1.467[1]
Solubility Generally more soluble in polar organic solvents like alcohols and acetone; limited solubility in non-polar solvents such as hexane (B92381) and water.[4]

Synthesis

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in various organic reactions. Its reactivity is centered around the carbon-halogen bonds, which can undergo nucleophilic substitution and elimination reactions. One of the key applications of similar alkyl halides is in the formation of Grignard reagents, which are powerful tools for carbon-carbon bond formation.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction utilizing this compound as a reactant is not widely available in the searched literature, a generalized workflow for a Grignard reaction, a common application for such compounds, is presented below. This should be considered a representative example, and reaction conditions should be optimized for specific substrates and desired products.

General Protocol for Grignard Reaction using a Haloalkane

Objective: To form a Grignard reagent from a haloalkane and react it with a carbonyl compound to form an alcohol.

Materials:

  • Haloalkane (e.g., this compound)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Carbonyl compound (e.g., aldehyde, ketone, or ester)

  • Iodine crystal (as an initiator)

  • Dry glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

  • Preparation of Glassware and Reagents: All glassware must be rigorously dried to exclude moisture, which quenches the Grignard reagent. The solvent (diethyl ether or THF) must be anhydrous.

  • Formation of the Grignard Reagent:

    • Place magnesium turnings in the round-bottom flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Prepare a solution of the haloalkane in the anhydrous solvent in a dropping funnel.

    • Add a small amount of the haloalkane solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, indicated by a color change and/or bubble formation.

    • Once the reaction has started, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Carbonyl Compound:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of the carbonyl compound in the anhydrous solvent dropwise to the Grignard reagent.

    • After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period to ensure completion.

  • Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

  • Purification: The crude product can be purified by techniques such as distillation or column chromatography.

Visualizations

Grignard Reaction Workflow

Grignard_Reaction_Workflow Generalized Grignard Reaction Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Work-up & Purification prep_glass Dry Glassware add_mg Add Mg Turnings & I2 prep_glass->add_mg prep_reagents Anhydrous Solvents add_haloalkane Add Haloalkane Solution prep_reagents->add_haloalkane initiate Initiate Reaction add_mg->initiate add_haloalkane->initiate reflux Maintain Reflux initiate->reflux cool Cool Grignard Reagent reflux->cool add_carbonyl Add Carbonyl Compound cool->add_carbonyl stir Stir at Room Temp add_carbonyl->stir quench Quench with NH4Cl stir->quench extract Extract with Solvent quench->extract dry Dry & Evaporate extract->dry purify Purify Product dry->purify

Caption: A generalized workflow for a Grignard reaction.

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a route to a variety of functionalized molecules. While detailed experimental protocols for its synthesis and specific reactions are not always readily available in general chemical literature, its properties and the known reactivity of similar haloalkanes provide a strong basis for its application in research and development. The provided information and generalized protocols aim to serve as a useful resource for scientists and professionals in the field.

References

Technical Guide: 2-Bromo-2-chloropropane (CAS 2310-98-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-2-chloropropane, a halogenated alkane with potential applications in organic synthesis. This document consolidates available data on its chemical and physical properties, synthesis, analytical methods, and safety considerations.

Chemical and Physical Properties

This compound is a tertiary haloalkane. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 2310-98-7[1]
Molecular Formula C₃H₆BrCl[1]
Molecular Weight 157.44 g/mol [1]
IUPAC Name This compound[1]
Synonyms Propane, 2-bromo-2-chloro-[1]
Appearance Colorless liquid (presumed)Inferred from similar compounds
Boiling Point 94 °C[2]
Table 2: Computed Physicochemical Properties
PropertyValueSource(s)
XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 0[1]
Exact Mass 155.93414 Da[1]
Monoisotopic Mass 155.93414 Da[1]
Topological Polar Surface Area 0 Ų[1]
Heavy Atom Count 5[1]
Complexity 33.9[1]

Synthesis

The primary route for the synthesis of this compound is the electrophilic addition of hydrogen bromide (HBr) to 2-chloropropene (B1346963).

Reaction Mechanism

The reaction proceeds via a classic electrophilic addition mechanism, following Markovnikov's rule. The double bond of 2-chloropropene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of the more stable tertiary carbocation, which is then attacked by the bromide ion to yield the final product.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-chloropropene 2-Chloropropene HBr HBr carbocation Tertiary Carbocation product This compound carbocation->product + Br- (Nucleophilic Attack)

Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol (General Procedure)

Materials:

  • 2-chloropropene

  • Anhydrous hydrogen bromide (gas or in a suitable solvent like acetic acid)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Gas dispersion tube (if using gaseous HBr)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Dissolve 2-chloropropene in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a suitable solvent dropwise with continuous stirring. The reaction is exothermic and should be kept cold to minimize side reactions.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing cold water.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

The following workflow diagram illustrates the general steps for the synthesis and purification of this compound.

Synthesis_Workflow start Start: 2-Chloropropene and HBr reaction Electrophilic Addition Reaction (in anhydrous solvent, cooled) start->reaction quench Quenching (with cold water) reaction->quench wash Washing (sat. NaHCO3, brine) quench->wash dry Drying (anhydrous MgSO4 or Na2SO4) wash->dry filter Filtration dry->filter evaporate Solvent Evaporation (under reduced pressure) filter->evaporate distill Fractional Distillation evaporate->distill product Final Product: This compound distill->product

Figure 2: General workflow for the synthesis and purification of this compound.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

  • Column: A C18 or similar reverse-phase column is suitable.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[3] Phosphoric acid or formic acid can be used as a modifier to improve peak shape.[3]

  • Detection: UV detection would be appropriate, although the optimal wavelength would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. While a specific protocol for this compound was not found, a general method can be proposed based on the analysis of similar halogenated alkanes.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be suitable.

  • Carrier Gas: Helium is typically used.

  • Injector and Oven Program: The injector temperature would likely be in the range of 200-250°C. The oven temperature program would start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 200-250°C) to ensure good separation.

  • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer would scan a mass range appropriate for the expected fragments.

Spectroscopic Data (Predicted)

No experimental spectra for this compound were found in the searched literature. However, based on its structure and data from related compounds, the following spectral characteristics can be predicted.

¹H NMR: A single singlet would be expected for the six equivalent protons of the two methyl groups.

¹³C NMR: Two signals would be anticipated: one for the two equivalent methyl carbons and another for the quaternary carbon bonded to the bromine and chlorine atoms, shifted downfield due to the electronegativity of the halogens.

IR Spectroscopy:

  • C-H stretching vibrations around 2950-3000 cm⁻¹.

  • C-H bending vibrations around 1370-1450 cm⁻¹.

  • C-Br and C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens would be observed. Common fragmentation pathways would likely involve the loss of a bromine radical, a chlorine radical, or a methyl radical.

Safety and Handling

No specific safety data sheet (SDS) for this compound (CAS 2310-98-7) was found. The following safety information is based on data for structurally related haloalkanes and general laboratory safety practices. It is imperative to handle this compound with caution in a well-ventilated fume hood.

Table 3: General Safety Precautions
Precaution CategoryRecommendationsSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[4][5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[4][5]
First Aid Skin Contact: Immediately wash with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[4][5]
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous waste.[6]

Disclaimer: This technical guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Synthesis and Structural Analysis of 2-Bromo-2-chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural analysis of 2-Bromo-2-chloropropane, a halogenated hydrocarbon of interest in various chemical research and development applications. This document details synthetic methodologies, purification techniques, and comprehensive structural elucidation based on spectroscopic data.

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving electrophilic addition reactions to alkenes or substitution reactions. The selection of a particular method may depend on the availability of starting materials, desired yield, and purity requirements.

Synthetic Pathways

Two common methods for the preparation of this compound are:

  • Hydrobromination of 2-Chloropropene: This method involves the electrophilic addition of hydrogen bromide (HBr) to 2-chloropropene. The reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon atom of the double bond.

  • Hydrochlorination of 2-Bromopropene (B1265445): Similarly, the addition of hydrogen chloride (HCl) to 2-bromopropene yields this compound, also in accordance with Markovnikov's rule.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials Starting Materials (2-Chloropropene or 2-Bromopropene) Reaction Reaction (Addition of HBr or HCl) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Washing Washing (e.g., with NaHCO3 solution) Crude_Product->Washing Drying Drying (e.g., with MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product Structural_Analysis Structural_Analysis Pure_Product->Structural_Analysis Characterization

Caption: Logical relationship of spectroscopic techniques in the structural elucidation of this compound.

  • ¹H NMR Spectroscopy: Due to the symmetry of the molecule, a single signal is expected in the ¹H NMR spectrum, corresponding to the six equivalent protons of the two methyl groups. The chemical shift of this singlet would be influenced by the electronegativity of the adjacent bromine and chlorine atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two signals: one for the quaternary carbon atom bonded to both bromine and chlorine, and another for the two equivalent methyl carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the methyl groups. Additionally, absorptions corresponding to the C-Br and C-Cl stretching vibrations will be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak(s) corresponding to the molecular weight of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would involve the loss of a bromine or chlorine radical.

Spectroscopic Analysis of 2-Bromo-2-chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-2-chloropropane. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to serve as a valuable reference for the characterization and identification of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic behaviors of analogous compounds, including 2-bromopropane, 2-chloropropane, and 2-bromo-2-methylpropane.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 300 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2 - 2.4Singlet6H-CH₃

Note: The two methyl groups are chemically equivalent and therefore expected to produce a single signal. The chemical shift is predicted to be downfield from that of propane (B168953) due to the deshielding effects of the adjacent bromine and chlorine atoms.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment
~30 - 35-CH₃
~60 - 70>C(Br)Cl

Note: Two distinct signals are expected. The quaternary carbon atom bearing the bromine and chlorine is significantly deshielded and thus appears at a lower field.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2900Medium-StrongC-H stretch (alkane)
1450 - 1380MediumC-H bend (alkane)
~700 - 800StrongC-Cl stretch
~600 - 700StrongC-Br stretch

Note: The carbon-halogen stretching frequencies are characteristic and their presence would be a strong indicator for the structure.

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative AbundanceAssignment
156/158/160Low[M]⁺ (Molecular ion)
121/123High[M - Cl]⁺
77High[M - Br]⁺
41Medium[C₃H₅]⁺

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a haloalkane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and to avoid interfering signals in the spectrum.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate charged fragments.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Structural Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the discussed spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data IR_Data Functional Group Stretching & Bending IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure This compound Structure Confirmed NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to 2-Bromo-2-chloropropane (C₃H₆BrCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, analysis, and safety considerations for 2-bromo-2-chloropropane. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

This compound, a halogenated alkane, possesses a tertiary carbon atom bonded to both a bromine and a chlorine atom. This structure dictates its reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 2310-98-7[2][3]
Molecular Formula C₃H₆BrCl[2][3]
Molecular Weight 157.44 g/mol [1]
Appearance Colorless liquid (presumed)[3]
Density 1.533 g/cm³[2]
Boiling Point 94 - 95.6 °C[2][4]
Refractive Index 1.467[2]
LogP (Octanol/Water Partition Coefficient) 2.38[5]
SMILES CC(C)(Cl)Br[1]
InChIKey YSQXISYCKHFJFJ-UHFFFAOYSA-N[1]

Synthesis of this compound

While multiple synthetic routes are noted in chemical databases, a common laboratory-scale synthesis involves the addition of hydrogen bromide to 2-chloropropene (B1346963). Another documented method is the haloform-type reaction of N-bromo-2-chloro-2-methylpropanamide.

Experimental Protocol: Synthesis from 2-Chloropropene (General Procedure)

This protocol is a generalized procedure based on the principles of electrophilic addition to alkenes.

  • Reaction Setup: In a fume hood, a solution of 2-chloropropene in a suitable inert solvent (e.g., dichloromethane) is placed in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. The flask is cooled in an ice bath.

  • Addition of Hydrogen Bromide: Gaseous hydrogen bromide is bubbled through the solution at a slow, steady rate. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction mixture is washed sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

G cluster_synthesis Synthesis Workflow 2_Chloropropene 2-Chloropropene in DCM Reaction Reaction Vessel (0°C) 2_Chloropropene->Reaction HBr_Gas HBr (gas) HBr_Gas->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup 1 Drying Drying (MgSO4) Workup->Drying 2 Evaporation Solvent Removal Drying->Evaporation 3 Distillation Fractional Distillation Evaporation->Distillation 4 Product This compound Distillation->Product 5 G cluster_reactions Thermocatalytic Reactions start This compound disprop Disproportionation start->disprop elim Elimination start->elim dibromo 2,2-Dibromopropane disprop->dibromo dichloro 2,2-Dichloropropane disprop->dichloro isoprop_br Isopropenyl Bromide + HCl elim->isoprop_br isoprop_cl 2-Chloropropene + HBr elim->isoprop_cl G cluster_hplc HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC Sample->Injection Separation Separation on Newcrom R1 Column Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis (Retention Time, Peak Area) Detection->Data

References

A Technical Guide to the Physical Properties of 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-chloropropane (CAS No: 2310-98-7) is a tertiary haloalkane containing both bromine and chlorine substituents.[1][2] As a halogenated hydrocarbon, its physical properties are of significant interest in various chemical, research, and drug development applications. The presence of two different halogens on a compact propane (B168953) backbone influences its intermolecular forces, and consequently, its physical characteristics such as boiling point, density, and vapor pressure. This guide provides a detailed overview of the key physical properties of this compound, methodologies for their experimental determination, and the molecular principles governing these characteristics.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for handling, process design, and theoretical modeling of the compound.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 2310-98-7[1][2]
Molecular Formula C₃H₆BrCl[1][2][3][4]
Molecular Weight 157.44 g/mol [1][3][4]
Boiling Point 94 - 95.6 °C (367.15 - 368.75 K) at 760 mmHg[1][5]
Density 1.533 g/cm³[1]
Flash Point 17.5 °C[1]
Vapor Pressure 51.6 mmHg at 25 °C[1]
Refractive Index 1.467[1]

Boiling Point Determination: Experimental Protocol

The accurate determination of a boiling point is fundamental to characterizing a liquid substance. The Thiele tube method is a convenient and widely used technique, particularly when only a small sample volume is available.[6]

Objective: To determine the boiling point of this compound using the Thiele tube method.

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (calibrated)

  • Small diameter test tube (e.g., 4-inch)

  • Capillary tube (sealed at one end)

  • Sample of this compound (~0.5 mL)

  • Bunsen burner or other heat source

  • Clamp and stand

Methodology:

  • Apparatus Setup:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

    • Securely clamp the Thiele tube to a stand.

    • Add approximately 0.5 mL of this compound to the small test tube.

    • Place the capillary tube into the test tube with its open end down.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Insert the thermometer assembly into the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heat circulation.[6]

    • As the temperature rises, air trapped in the capillary tube will expand and slowly exit as bubbles.[6]

    • Continue heating until the temperature is slightly above the expected boiling point. A rapid and continuous stream of bubbles will emerge from the capillary tube, indicating that the vapor pressure of the sample has overcome the atmospheric pressure.[6]

  • Boiling Point Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The rate of bubbling will decrease as the temperature drops.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This is the point where the external atmospheric pressure equals the vapor pressure of the substance.

    • Record this temperature. For accuracy, the experiment can be repeated using the same sample.

Factors Influencing Haloalkane Boiling Points

The boiling point of a haloalkane is determined by the strength of its intermolecular forces. Compared to their parent alkanes, haloalkanes exhibit higher boiling points due to increased molecular mass and stronger intermolecular attractions.[7][8] The key factors are visualized in the diagram below.

G bp Haloalkane Boiling Point imf Intermolecular Forces imf->bp Stronger forces increase BP vdw Van der Waals Forces (London Dispersion) imf->vdw dd Dipole-Dipole Interactions imf->dd mass Molecular Mass & Size mass->bp Higher mass increases BP sa Molecular Surface Area (Branching) sa->bp Less branching (more area) increases BP

Caption: Logical diagram of factors affecting haloalkane boiling points.

Discussion of Factors:

  • Molecular Mass and Halogen Type: The boiling point of haloalkanes increases with the atomic mass of the halogen.[7][9] This is because heavier halogens (like bromine and iodine) have larger electron clouds, which increases the strength of London dispersion forces. For a given alkyl group, the boiling point order is R-I > R-Br > R-Cl > R-F.[9]

  • Dipole-Dipole Interactions: The carbon-halogen bond is polar, leading to dipole-dipole interactions between molecules, which are stronger than the forces in nonpolar alkanes.[8]

  • Molecular Shape (Branching): For isomeric haloalkanes, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening the Van der Waals forces and resulting in a lower boiling point.[7][9]

References

Computational Chemistry Analysis of 2-Bromo-2-chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational chemistry analysis of 2-bromo-2-chloropropane. Due to a notable absence of specific in-depth computational studies on this molecule in publicly available literature, this document establishes a foundational framework for such an analysis. It outlines the pertinent physical and chemical properties, details appropriate computational methodologies, and presents expected quantitative data based on established theoretical principles and analysis of analogous molecules. This guide is intended to serve as a robust starting point for researchers initiating computational investigations into this compound, providing both a summary of known information and a roadmap for future research.

Introduction

This compound (C₃H₆BrCl) is a halogenated alkane with the CAS number 2310-98-7.[1][2][3][4] Its structure features a central carbon atom bonded to both a bromine and a chlorine atom, as well as two methyl groups. This geminal dihalide arrangement makes it an interesting subject for computational analysis, particularly concerning its reactivity, conformational preferences, and spectroscopic signatures. Understanding these properties at a molecular level is crucial for its potential applications in synthesis and as an intermediate in various chemical processes.

This guide will detail the expected outcomes of a thorough computational investigation, presenting data in a structured format and outlining the methodologies required to obtain such results.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of this compound is presented in Table 1. These values serve as a baseline for comparison with computationally derived data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆BrCl[NIST WebBook, PubChem][1][3]
Molecular Weight 157.44 g/mol [PubChem][3]
CAS Registry Number 2310-98-7[NIST WebBook, PubChem][1][3]
IUPAC Name This compound[PubChem][3]
Boiling Point 364.10 ± 0.50 K (91°C)[Cheméo][5]
Calculated LogP 2.3[PubChem][3]
Enthalpy of Vaporization 31.80 kJ/mol (Joback Calculated)[Cheméo][5]
Standard Gibbs Free Energy of Formation -20.39 kJ/mol (Joback Calculated)[Cheméo][5]

Computational Methodology

A standard and effective approach for the computational analysis of a small organic molecule like this compound involves Density Functional Theory (DFT). The following workflow is recommended.

G Computational Workflow for this compound Analysis A Initial Structure Generation B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Verification of Minimum Energy Structure (No imaginary frequencies) C->D E Analysis of Results: - Molecular Geometry - Vibrational Spectra - Thermochemistry D->E F Optional Advanced Analyses: - Conformational Search - Reaction Pathway Modeling - NMR Chemical Shift Prediction E->F

Caption: A typical workflow for the computational analysis of this compound.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is utilized.

  • Method: The B3LYP hybrid functional is a common and reliable choice for such systems.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended to accurately describe the electronic structure, especially around the heavy halogen atoms.

  • Procedure: a. An initial 3D structure of this compound is generated. b. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. c. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).

Predicted Computational Data

While specific published data is unavailable, the following tables present the expected quantitative results from the aforementioned computational protocol. These predictions are based on typical values for similar halogenated alkanes.

Molecular Geometry

The optimized molecular geometry will provide key structural parameters.

Table 2: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
C-Br~ 1.95 - 2.00
C-Cl~ 1.78 - 1.82
C-C~ 1.53 - 1.55
C-H~ 1.09 - 1.10
**Bond Angles (°) **
Cl-C-Br~ 108 - 111
C-C-Br~ 107 - 110
C-C-Cl~ 107 - 110
C-C-C~ 110 - 113
H-C-H~ 108 - 110
Vibrational Frequencies

Frequency calculations yield the theoretical infrared (IR) and Raman spectra. Key vibrational modes are highlighted below. For comparison, the infrared spectrum of the related molecule 2-bromopropane (B125204) shows characteristic C-H stretching vibrations from 2975 to 2845 cm⁻¹ and a strong C-Br stretching vibration around 550 cm⁻¹.[6]

Table 3: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
C-H Stretch (asymmetric)2980 - 3000Strong (IR)
C-H Stretch (symmetric)2880 - 2900Medium (IR)
CH₃ Bend (asymmetric)1450 - 1470Medium (IR)
CH₃ Bend (symmetric)1370 - 1390Medium (IR)
C-C Stretch900 - 1100Medium-Weak (IR)
C-Cl Stretch650 - 750Strong (IR)
C-Br Stretch550 - 650Strong (IR)

Reactivity and Decomposition

The NIST Chemistry WebBook provides thermochemical data for several reactions involving this compound, suggesting potential decomposition pathways.[1][2] These reactions could be further investigated computationally to determine activation energies and transition state geometries.

G Potential Decomposition Pathways of this compound A This compound B Isopropenyl bromide + HCl A->B ΔrH° = 62.6 kJ/mol C Isopropenyl chloride + HBr A->C D 2,2-Dibromopropane + 2,2-Dichloropropane (Disproportionation) A->D ΔrH° = -1.3 kJ/mol

Caption: Thermochemically documented reaction pathways for this compound.[1]

Experimental Protocols for Synthesis and Analysis

While detailed protocols for this compound are not abundant, general methods for the synthesis of mixed haloalkanes can be adapted.

Protocol 2: Synthesis via Halogenation (Conceptual)

A potential synthesis route could involve the free-radical halogenation of propane (B168953) using a mixture of bromine and chlorine.[7] However, this method would likely produce a mixture of halogenated propanes, requiring purification.[7] A more controlled synthesis might involve the reaction of 2-bromo-2-methylpropanamide (B1266605) with a chlorinating agent.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[4]

  • Column: Newcrom R1.[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]

  • Detection: UV-Vis detector.

  • Application: This method is suitable for purity analysis and can be scaled for preparative separation or used in pharmacokinetic studies.[4]

Conclusion and Future Directions

This technical guide has synthesized the available information on this compound and provided a detailed framework for its computational analysis. While experimental data is sparse and dedicated computational studies are currently lacking, the methodologies and expected results outlined here offer a clear path for future research.

A thorough computational study, following the protocols described, would provide valuable insights into the structural, vibrational, and reactive properties of this molecule. Such a study would be a significant contribution to the understanding of polyhalogenated alkanes and would provide essential data for chemists working in synthesis and materials science. It is recommended that future work focus on performing high-level DFT calculations to generate the quantitative data predicted in this guide and to explore the kinetics and thermodynamics of its decomposition pathways.

References

An In-depth Technical Guide to the Thermochemistry of 2-Bromo-2-chloropropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane is a tertiary haloalkane, and its reactions are of significant interest in synthetic chemistry and mechanistic studies. Understanding the thermochemistry of its reactions, such as nucleophilic substitution and elimination, is crucial for optimizing reaction conditions, predicting product distributions, and ensuring process safety. This technical guide provides a comprehensive overview of the available thermochemical data, detailed experimental protocols for key reactions, and visualizations of the underlying reaction mechanisms.

Thermochemical Data

The thermochemical properties of this compound and its reactions are essential for quantitative analysis. The following tables summarize both experimental and computationally derived data.

Table 1: Thermochemical Properties of this compound
PropertyValueUnitsMethod
Standard Gibbs Free Energy of Formation (g)-20.39kJ/molJoback Method (Computational)[1]
Standard Enthalpy of Formation (g)-103.41kJ/molJoback Method (Computational)[1]
Enthalpy of Fusion5.59kJ/molJoback Method (Computational)[1]
Enthalpy of Vaporization31.80kJ/molJoback Method (Computational)[1]
Normal Boiling Point363.6 - 364.6KExperimental[2]
Table 2: Enthalpy of Reactions for this compound
ReactionΔrH°UnitsPhaseMethodReference
2 C₃H₆BrCl → C₃H₆Br₂ + C₃H₆Cl₂-1.3kJ/molLiquidEquilibrium in a Flow Reactor[3][4]
C₃H₆BrCl → C₃H₅Br + HCl62.6kJ/molLiquidEquilibrium in a Flow Reactor[3][4]

Reaction Mechanisms and Pathways

This compound, as a tertiary haloalkane, can undergo both nucleophilic substitution (SN1) and elimination (E2) reactions. The preferred pathway is influenced by the reaction conditions, such as the nature of the nucleophile/base and the solvent.

Nucleophilic Substitution (SN1) Pathway

The SN1 reaction is a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored in the presence of a weak nucleophile and a polar protic solvent.

SN1_Pathway sub This compound int Tertiary Carbocation Intermediate sub->int Step 1: Leaving group departs (slow, rate-determining) prod Substitution Product int->prod Step 2: Nucleophilic attack (fast) E2_Pathway reactants This compound + Base ts Transition State reactants->ts Concerted proton abstraction and leaving group departure products Alkene + Conjugate Acid + Leaving Group ts->products Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis reagent_prep Reagent and Solution Preparation calorimeter_setup Calorimeter Setup and Calibration reagent_prep->calorimeter_setup reaction Initiate Reaction calorimeter_setup->reaction data_acq Data Acquisition (Temperature vs. Time) reaction->data_acq calc_q Calculate Heat of Reaction (q) data_acq->calc_q calc_moles Determine Moles of Reactant calc_q->calc_moles calc_deltaH Calculate Molar Enthalpy (ΔH) calc_moles->calc_deltaH

References

An In-depth Technical Guide on the Stability and Decomposition of 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane is a tertiary haloalkane, a class of compounds often utilized as intermediates in organic synthesis. The stability of such molecules is a critical parameter in their application, particularly in the context of drug development and manufacturing, where understanding degradation pathways is essential for ensuring product purity and shelf-life. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, focusing on its behavior under hydrolytic, thermal, and photolytic stress. The document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the decomposition pathways.

Stability and Decomposition Pathways

The stability of this compound is influenced by several factors, including the polarity of the solvent, temperature, and exposure to light. Its decomposition can proceed through various mechanisms, primarily solvolysis (hydrolysis), elimination, and radical cleavage.

Solvolysis (Hydrolysis)

In polar protic solvents such as water, this compound readily undergoes solvolysis. Due to its tertiary structure, the reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This pathway involves the formation of a relatively stable tertiary carbocation intermediate, which is the rate-determining step. The carbocation then rapidly reacts with a nucleophile (e.g., a water molecule) to form the corresponding alcohol.

The temperature dependence of the solvolysis of this compound in heavy water (D2O) has been studied, and the activation parameters have been determined. These parameters provide insight into the energetics of the transition state and support the SN1 mechanism.[1]

sub This compound ts1 Transition State 1 (Heterolysis) sub->ts1 Slow, Rate-Determining carbocation Tertiary Carbocation Intermediate ts1->carbocation leaving_groups Br⁻ and Cl⁻ ts1->leaving_groups ts2 Transition State 2 (Nucleophilic Attack) carbocation->ts2 nucleophile H₂O (Nucleophile) nucleophile->ts2 Fast protonated_alcohol Protonated Alcohol deprotonation Deprotonation protonated_alcohol->deprotonation ts2->protonated_alcohol product 2-Chloro-2-propanol or 2-Bromo-2-propanol deprotonation->product h_plus H⁺ deprotonation->h_plus

Solvolysis (SN1) pathway of this compound.
Thermal Decomposition

Under thermal stress, this compound can undergo decomposition through at least two distinct pathways in the liquid phase: disproportionation and dehydrochlorination.[2]

  • Disproportionation: In this reaction, two molecules of this compound react to form one molecule of 2,2-dibromopropane (B1583031) and one molecule of 2,2-dichloropropane.

  • Dehydrochlorination: This elimination reaction involves the removal of a hydrogen atom and a chlorine atom to form isopropenyl bromide and hydrogen chloride.

At higher temperatures in the gas phase, dehydrohalogenation to form alkenes (propyne and allene) is a common decomposition pathway for similar haloalkanes.[3][4][5]

sub 2 x this compound prod1 2,2-Dibromopropane sub->prod1 Disproportionation (Liquid Phase) prod2 2,2-Dichloropropane sub->prod2 Disproportionation (Liquid Phase) sub2 This compound prod3 Isopropenyl Bromide sub2->prod3 Dehydrochlorination (Liquid Phase) prod4 HCl sub2->prod4 Dehydrochlorination (Liquid Phase)

Thermal decomposition pathways of this compound.
Photolytic Decomposition

sub This compound uv UV light (hν) sub->uv radicals 2-Chloro-2-propyl radical + Br• (Primary pathway) uv->radicals radicals2 2-Bromo-2-propyl radical + Cl• (Secondary pathway) uv->radicals2 products Further reactions (e.g., recombination, disproportionation) radicals->products radicals2->products

Postulated primary photolytic decomposition pathway.

Quantitative Data

The following tables summarize the available quantitative data on the decomposition of this compound.

ParameterValueConditionsReference
Solvolysis in D2O
ΔH≠Data not available in snippetD2O[1]
ΔS≠Data not available in snippetD2O[1]
ΔCp≠Data not available in snippetD2O[1]
Thermal Decomposition
ΔrH° (Disproportionation)-1.3 kJ/molLiquid phase[2][6]
ΔrH° (Dehydrochlorination)62.6 kJ/molLiquid phase[2][6]

Note: Specific rate constants for the solvolysis of this compound were not available in the searched literature snippets. The referenced study indicates their determination, but the numerical values were not provided.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and decomposition of this compound. These protocols are based on standard techniques for the analysis of haloalkanes and can be adapted for specific research needs.

Synthesis of this compound

While several synthetic routes are possible, a common method involves the halogenation of a suitable precursor. One potential route starts from 2-chloro-2-propanol.

Materials:

  • 2-Chloro-2-propanol

  • Phosphorus tribromide (PBr3) or hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a condenser, dissolve 2-chloro-2-propanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide or concentrated hydrobromic acid to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture over ice water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain this compound.

Analysis of Solvolysis (Hydrolysis) by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time.

Workflow for NMR Kinetic Analysis

prep Prepare reaction mixture (this compound in D₂O) nmr Acquire initial ¹H NMR spectrum (t=0) prep->nmr thermostat Maintain constant temperature in NMR probe nmr->thermostat acquire Acquire series of ¹H NMR spectra at regular time intervals thermostat->acquire process Process spectra (phasing, baseline correction) acquire->process integrate Integrate signals of reactant and product process->integrate plot Plot concentration vs. time integrate->plot kinetics Determine rate constant (k) plot->kinetics

Workflow for monitoring solvolysis by NMR spectroscopy.

Procedure:

  • Prepare a solution of this compound in a deuterated solvent (e.g., D2O for hydrolysis studies).

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

  • Acquire a series of 1H NMR spectra at regular time intervals.

  • Process the spectra to obtain clear peaks for the reactant and the expected product(s).

  • Integrate the signals corresponding to a specific proton environment in both the reactant and the product.

  • The decrease in the integral of the reactant signal and the increase in the integral of the product signal over time can be used to calculate the reaction rate constant.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile decomposition products.

Workflow for GC-MS Analysis

sample_prep Prepare sample (e.g., stressed this compound solution) extraction Extract with a suitable organic solvent sample_prep->extraction concentration Concentrate the extract extraction->concentration injection Inject sample into GC-MS concentration->injection separation Separate components on GC column injection->separation detection Detect and fragment components in MS separation->detection analysis Analyze mass spectra and chromatogram detection->analysis identification Identify decomposition products analysis->identification

Workflow for the analysis of decomposition products by GC-MS.

Procedure:

  • Subject a sample of this compound to the desired stress condition (e.g., heat in a sealed vial for a specified time).

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Concentrate the organic extract to a suitable volume.

  • Inject an aliquot of the extract into the GC-MS system.

  • The components of the mixture are separated based on their boiling points and interaction with the GC column's stationary phase.

  • As each component elutes from the column, it is ionized and fragmented in the mass spectrometer.

  • The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library.

  • The retention time in the chromatogram provides an additional parameter for identification.

Conclusion

This compound is a reactive tertiary haloalkane that undergoes decomposition through several pathways. In aqueous environments, its stability is limited by a relatively facile SN1 hydrolysis reaction. Thermally, it can undergo disproportionation and elimination reactions. While specific photolytic data is scarce, homolytic cleavage of the carbon-halogen bonds is the anticipated primary photochemical process. A thorough understanding of these decomposition pathways and the factors that influence them is crucial for the effective use of this compound in synthetic applications and for controlling its potential degradation in pharmaceutical and other chemical formulations. The experimental protocols outlined in this guide provide a framework for further investigation into the stability and decomposition of this and related compounds.

References

Quantum Chemical Insights into 2-Bromo-2-chloropropane: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical investigation of 2-bromo-2-chloropropane, a halogenated propane (B168953) derivative of interest in various chemical contexts. Due to the limited availability of specific experimental and computational studies directly focused on this compound in publicly accessible literature, this document outlines the foundational principles and a generalized workflow for its quantum chemical analysis. The methodologies and data presentation formats described herein serve as a comprehensive template for researchers aiming to conduct and report on such computational investigations. While specific quantitative results for this compound are not detailed due to a lack of published studies, this guide provides the framework for obtaining and interpreting such data, which is crucial for understanding its molecular structure, reactivity, and potential applications.

Introduction

This compound (C₃H₆BrCl) is a halogenated alkane with a chiral center, making it a molecule of interest for stereoselective reactions and as a potential building block in organic synthesis.[1] Its structural and electronic properties, governed by the presence of two different halogen atoms on the same carbon, dictate its reactivity and potential interactions in chemical and biological systems. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental work and accelerate research and development.

This guide outlines the standard computational protocols for a thorough quantum chemical analysis of this compound. The focus is on the application of Density Functional Theory (DFT), a widely used method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Methodologies: A Generalized Computational Protocol

The following section details a typical workflow for the quantum chemical analysis of this compound. This protocol is based on established practices in computational chemistry for similar halogenated organic compounds.

Molecular Structure Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule.

Protocol:

  • Initial Structure Construction: An initial 3D structure of this compound is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized using a selected level of theory and basis set. A common and effective choice for such molecules is the B3LYP functional with a 6-311+G(d,p) basis set. This process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, a range of molecular properties can be calculated.

Protocol:

  • Vibrational Spectra: The results of the frequency calculation provide the theoretical infrared (IR) and Raman vibrational frequencies. These can be compared with experimental spectra for validation of the computational model.

  • Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Templates for Quantitative Analysis

The quantitative data obtained from the calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for summarizing the key findings of a computational study on this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Bond Lengths
C-C[Calculated Value]
C-H[Calculated Value]
C-Br[Calculated Value]
C-Cl[Calculated Value]
Bond Angles
C-C-C[Calculated Value]
H-C-H[Calculated Value]
Br-C-Cl[Calculated Value]
Dihedral Angles
H-C-C-H[Calculated Value]
Br-C-C-H[Calculated Value]
Cl-C-C-H[Calculated Value]

Table 2: Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1[Calculated Value][Calculated Value][Calculated Value][e.g., C-H stretch]
2[Calculated Value][Calculated Value][Calculated Value][e.g., C-C stretch]
3[Calculated Value][Calculated Value][Calculated Value][e.g., C-Br stretch]
4[Calculated Value][Calculated Value][Calculated Value][e.g., C-Cl stretch]
...............

Table 3: Electronic and Thermochemical Properties

PropertyValue
Electronic Properties
HOMO Energy (eV)[Calculated Value]
LUMO Energy (eV)[Calculated Value]
HOMO-LUMO Gap (eV)[Calculated Value]
Dipole Moment (Debye)[Calculated Value]
Thermochemical Properties (298.15 K, 1 atm)
Zero-point vibrational energy (kcal/mol)[Calculated Value]
Enthalpy (kcal/mol)[Calculated Value]
Gibbs Free Energy (kcal/mol)[Calculated Value]
Entropy (cal/mol·K)[Calculated Value]

Visualization of Computational Workflow

A clear workflow diagram is essential for communicating the logical sequence of a computational study. The following diagram, generated using the DOT language, illustrates a standard workflow for quantum chemical calculations.

Quantum_Chemical_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Results Analysis cluster_output Output mol_build Molecular Structure Construction geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure prop_calc Property Calculations (HOMO, LUMO, MEP, etc.) geom_opt->prop_calc Optimized Structure geom_analysis Optimized Geometry Analysis freq_calc->geom_analysis Confirmation of Energy Minimum vib_analysis Vibrational Spectra Analysis freq_calc->vib_analysis Vibrational Frequencies therm_analysis Thermochemical Data Analysis freq_calc->therm_analysis Thermochemical Data elec_analysis Electronic Structure Analysis prop_calc->elec_analysis Electronic Properties report Technical Guide / Whitepaper geom_analysis->report vib_analysis->report elec_analysis->report therm_analysis->report

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Bromo-2-chloropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane (CAS No. 2310-98-7) is a geminal dihalopropane, a class of compounds with unique reactivity that makes them valuable intermediates in organic synthesis.[1][2][3] Its tertiary carbon center, substituted with two different halogen atoms, offers distinct pathways for nucleophilic substitution, elimination, and radical reactions. This document provides an overview of its applications, detailed experimental protocols for key reactions, and a summary of relevant quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₆BrCl[1][3][4]
Molecular Weight157.44 g/mol [1][3][4]
CAS Number2310-98-7[1][3][4]
Boiling Point94 °C[2]
IUPAC NameThis compound[3]

Applications in Organic Synthesis

This compound serves as a versatile building block in several key areas of organic synthesis, primarily due to the differential reactivity of the bromine and chlorine atoms and the steric hindrance around the tertiary carbon.

Nucleophilic Substitution and Elimination Reactions

As a tertiary haloalkane, this compound is prone to both nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The choice of reaction conditions, particularly the nature of the nucleophile/base and the solvent, dictates the major product.

  • SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo SN1 reactions. The reaction proceeds through a relatively stable tertiary carbocation intermediate. The bromide ion is a better leaving group than the chloride ion, suggesting that initial substitution will likely involve the cleavage of the C-Br bond.

  • Elimination Reactions: With a strong, bulky base, elimination reactions are favored to produce isopropenyl bromide or isopropenyl chloride. The thermocatalytic decomposition of this compound can yield isopropenyl bromide and hydrogen chloride.[1][5]

Generation of the 2-Propyl Radical

Under radical conditions, typically initiated by light or a radical initiator, the weaker carbon-bromine bond in this compound can undergo homolytic cleavage to generate the 2-propyl radical. This radical can then participate in various radical-mediated transformations.

Precursor for Carbene Synthesis

Experimental Protocols

The following protocols are based on general procedures for similar compounds and should be adapted and optimized for specific research needs.

Protocol 1: Synthesis of 2-Chloro-2-phenylpropane via Friedel-Crafts Alkylation

This protocol describes a potential application of this compound as an alkylating agent in a Friedel-Crafts reaction. The reaction is expected to proceed via the formation of a tertiary carbocation, which then alkylates the aromatic ring. Due to the higher reactivity of the C-Br bond with a Lewis acid, selective formation of the chloro-alkane is anticipated.

Materials:

  • This compound

  • Benzene (B151609) (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous benzene (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford 2-chloro-2-phenylpropane.

Expected Product Characterization:

  • ¹H NMR (CDCl₃): δ 7.2-7.4 (m, 5H, Ar-H), 1.7 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃): δ 145.0, 128.5, 127.8, 126.5, 70.0, 32.0.

  • MS (EI): m/z (%) = 154 (M⁺), 119, 91.

Table 2: Quantitative Data for Friedel-Crafts Alkylation

ParameterValue
Reactant Ratio (this compound:Benzene:AlCl₃)1 : 1.2 : 1.1
Reaction Temperature0 °C to room temperature
Reaction Time4-6 hours
Expected Yield60-70% (estimated)

Protocol 2: Elimination Reaction of this compound to form 2-Chloropropene (B1346963)

This protocol outlines the base-induced elimination of HBr from this compound to yield 2-chloropropene. A strong, non-nucleophilic base is used to favor elimination over substitution.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (B103910) (anhydrous)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

  • Heat the mixture to 50 °C to ensure complete dissolution of the base.

  • Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous tert-butanol to the reaction mixture.

  • After the addition, heat the reaction mixture to reflux (approx. 82 °C) for 2-3 hours. Monitor the reaction by GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Purify the resulting 2-chloropropene by fractional distillation.

Expected Product Characterization:

  • ¹H NMR (CDCl₃): δ 5.4 (s, 1H), 5.2 (s, 1H), 2.1 (s, 3H).

  • Boiling point of 2-chloropropene: 22-23 °C.

Table 3: Quantitative Data for Elimination Reaction

ParameterValue
Reactant Ratio (this compound:t-BuOK)1 : 1.5
Reaction TemperatureReflux in tert-butanol (~82 °C)
Reaction Time2-3 hours
Expected Yield70-80% (estimated)

Visualizations

The following diagrams illustrate the key reaction pathways of this compound.

sn1_elimination_pathway reactant This compound carbocation Tertiary Carbocation Intermediate reactant->carbocation Slow, Rate-determining -Br⁻ elimination_product Elimination Product (e.g., 2-chloropropene) reactant->elimination_product Strong, Bulky Base -HBr (E2) sn1_product SN1 Product (e.g., 2-chloro-2-substituted propane) carbocation->sn1_product Fast + Nucleophile carbocation->elimination_product Fast -H⁺ (E1) radical_formation_workflow start This compound initiation Initiation (UV light or Radical Initiator) start->initiation radical 2-Propyl Radical initiation->radical Homolytic Cleavage of C-Br propagation Propagation (Reaction with substrate) radical->propagation product Radical Reaction Product propagation->product

References

Application Notes and Protocols for 2-Bromo-2-chloropropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane (C₃H₆BrCl) is a geminal dihaloalkane, a class of organic compounds that hold potential as alkylating agents in synthetic chemistry.[1] Its structure, featuring two different halogen atoms on the same tertiary carbon, suggests a unique reactivity profile that can be exploited for the introduction of the 2-chloro-2-propyl moiety into various molecular scaffolds. These application notes provide a theoretical framework and illustrative protocols for the use of this compound as an alkylating agent, based on the established reactivity of tertiary haloalkanes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₃H₆BrCl
Molecular Weight 157.44 g/mol [2]
CAS Number 2310-98-7[2]
Appearance Colorless liquid (predicted)
Boiling Point Data not readily available
Density Data not readily available

Reactivity and Mechanistic Considerations

As a tertiary haloalkane, this compound is expected to react primarily through an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation.[3] The bromide ion is a better leaving group than the chloride ion, suggesting that initial reactions will likely involve the cleavage of the C-Br bond. However, under strongly basic conditions, an E2 elimination pathway to form 2-chloropropene (B1346963) can also be a competing reaction. The choice of nucleophile, solvent, and temperature will be critical in directing the reaction towards the desired alkylation product.

Application Note 1: N-Alkylation of Amines

Objective: To introduce the 2-chloro-2-propyl group onto a primary or secondary amine, forming a tertiary amine. This functional group can be a key structural motif in pharmacologically active compounds.

Theoretical Reaction:

The initial product is an ammonium (B1175870) salt, which can be neutralized to yield the free amine.

Illustrative Experimental Protocol: Synthesis of N-(2-chloro-2-propyl)diethylamine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (B46881) (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile (B52724) or THF.

  • Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the diethyl(2-chloro-2-propyl)ammonium bromide salt.

  • Neutralization and Extraction: Dissolve the crude salt in water and neutralize with a mild base such as sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-(2-chloro-2-propyl)diethylamine.

Application Note 2: S-Alkylation of Thiols

Objective: To synthesize 2-chloro-2-propyl thioethers, which are valuable intermediates in the synthesis of various sulfur-containing compounds.

Theoretical Reaction:

A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.

Illustrative Experimental Protocol: Synthesis of (2-chloro-2-propyl)(phenyl)sulfane
  • Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in a suitable solvent like ethanol (B145695) or DMF. Add a base such as sodium ethoxide or sodium hydride (1.0 equivalent) at 0 °C to generate the sodium thiophenolate.

  • Alkylation: To the stirred solution of the thiophenolate, add this compound (1.05 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting thiol is consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction by adding water. Extract the mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography to obtain (2-chloro-2-propyl)(phenyl)sulfane.

Application Note 3: Friedel-Crafts Alkylation of Arenes

Objective: To introduce the 2-chloro-2-propyl group onto an aromatic ring, forming a substituted benzene (B151609) derivative. This is a classic method for forming carbon-carbon bonds with aromatic systems.

Theoretical Reaction:

A Lewis acid catalyst is required to facilitate the formation of the tertiary carbocation electrophile.

Illustrative Experimental Protocol: Synthesis of (2-chloro-2-propyl)benzene
  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an excess of dry benzene (which acts as both solvent and reactant) at 0 °C.

  • Addition of Alkylating Agent: Add this compound (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction's progress by GC-MS.

  • Hydrolysis: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer with benzene. Combine the organic fractions and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the excess benzene by distillation. The resulting crude product can be purified by vacuum distillation to yield (2-chloro-2-propyl)benzene.

Quantitative Data Summary (Theoretical)

The following table summarizes the theoretical reactants, products, and general conditions for the illustrative protocols. Note that yields are hypothetical and would need to be determined experimentally.

ApplicationNucleophile/SubstrateProductCatalyst/BaseSolventExpected Yield Range
N-Alkylation DiethylamineN-(2-chloro-2-propyl)diethylamine-AcetonitrileModerate to Good
S-Alkylation Thiophenol(2-chloro-2-propyl)(phenyl)sulfaneSodium EthoxideEthanolGood to Excellent
Friedel-Crafts Benzene(2-chloro-2-propyl)benzeneAlCl₃BenzeneModerate

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diethylamine Diethylamine ReactionVessel Reaction in Acetonitrile Diethylamine->ReactionVessel BromoChloroPropane This compound BromoChloroPropane->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation Neutralization Neutralization & Extraction Evaporation->Neutralization Purification Column Chromatography Neutralization->Purification FinalProduct N-(2-chloro-2-propyl)diethylamine Purification->FinalProduct

Workflow for N-Alkylation

S_Alkylation_Workflow Thiophenol Thiophenol Thiolate Sodium Thiophenolate Formation Thiophenol->Thiolate Base Sodium Ethoxide Base->Thiolate Alkylation Alkylation Reaction Thiolate->Alkylation BromoChloroPropane This compound BromoChloroPropane->Alkylation Quenching Aqueous Quench Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product (2-chloro-2-propyl)(phenyl)sulfane Purification->Product

Workflow for S-Alkylation

Friedel_Crafts_Pathway Benzene Benzene Intermediate Carbocation Intermediate [C(CH₃)₂Cl]⁺ Benzene->Intermediate Attack Reagent This compound Reagent->Intermediate + Catalyst Catalyst AlCl₃ Product (2-chloro-2-propyl)benzene Intermediate->Product - H⁺

Friedel-Crafts Reaction Pathway

Conclusion

While specific, documented protocols for the use of this compound as an alkylating agent are not widely available in the literature, its structural features as a tertiary geminal dihaloalkane allow for the prediction of its reactivity. The illustrative protocols provided herein offer a starting point for researchers interested in exploring its synthetic utility. Experimental validation is necessary to determine optimal reaction conditions, yields, and the selectivity of C-Br versus C-Cl bond cleavage. The potential for competing elimination reactions should also be carefully considered and controlled through the judicious choice of reaction parameters.

References

Application Notes and Protocols for Radical Reactions Involving 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning radical reactions involving 2-bromo-2-chloropropane. The information is intended to guide researchers in understanding and utilizing this compound in various radical-mediated chemical transformations.

Introduction

This compound is a tertiary haloalkane that can serve as a precursor to the 2-chloro-2-propyl radical. The presence of both bromine and chlorine atoms on the same tertiary carbon atom makes it an interesting substrate for studying radical generation and subsequent reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond and is therefore more susceptible to homolytic cleavage upon thermal or photochemical initiation, leading to the formation of the 2-chloro-2-propyl radical. This reactive intermediate can then participate in a variety of radical reactions, including additions to alkenes and polymerization processes.

Applications in Radical Reactions

While specific, detailed protocols for radical reactions initiated by this compound are not extensively documented in readily available literature, its structural motifs are relevant to the well-established field of Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA). In these controlled radical processes, an alkyl halide is used as an initiator in the presence of a transition metal catalyst. The principles of ATRP, particularly the initiation step, provide a framework for understanding the potential reactivity of this compound.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. The process involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex to generate a radical that propagates by adding to a monomer. While specific examples using this compound as the initiator are not prevalent, a general protocol for ATRP of a common monomer like styrene (B11656), initiated by a similar tertiary alkyl halide, is presented below to illustrate the application.

General Reaction Mechanism for ATRP Initiation:

The initiation step in ATRP involves the homolytic cleavage of the carbon-halogen bond of the initiator (R-X) by a transition metal catalyst (e.g., Cu(I) complex) to form a radical (R•) and the oxidized metal complex (e.g., X-Cu(II) complex). This radical then adds to a monomer unit to start the polymer chain growth.

ATRP_Initiation Initiator This compound (R-Br) Radical 2-Chloro-2-propyl Radical (R•) Initiator->Radical k_act Catalyst Cu(I) / Ligand Catalyst->Radical OxidizedCatalyst Br-Cu(II) / Ligand Radical->OxidizedCatalyst k_deact PropagatingChain R-M• Radical->PropagatingChain Monomer Monomer Monomer->PropagatingChain

Caption: General mechanism of ATRP initiation.

Experimental Protocols

The following protocol is a representative example of how a tertiary haloalkane similar to this compound could be used as an initiator in Atom Transfer Radical Polymerization. Researchers should adapt and optimize this protocol for their specific needs and for the use of this compound, paying close attention to safety procedures.

Protocol: Atom Transfer Radical Polymerization of Styrene

This protocol describes a typical laboratory-scale ATRP of styrene.

Materials:

  • Styrene (monomer, inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (B1667542) (solvent)

  • Methanol (B129727) (for precipitation)

  • Inhibitor removal columns (e.g., basic alumina)

  • Schlenk flasks and standard glassware for air-sensitive techniques

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

    • Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., nitrogen or argon) three times.

    • Under a positive pressure of inert gas, add anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol). Stir the mixture until the copper salt dissolves to form a homogeneous solution.

    • Add the purified styrene (e.g., 10 mmol).

    • Add this compound (e.g., 0.1 mmol) to initiate the polymerization.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C).

    • Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent such as tetrahydrofuran (B95107) (THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Dry the polymer in a vacuum oven to a constant weight.

Characterization:

  • The molecular weight and polydispersity index (PDI) of the resulting polystyrene can be determined by Gel Permeation Chromatography (GPC).

  • The structure of the polymer can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Quantitative Data (Hypothetical Example):

The following table presents hypothetical data for an ATRP of styrene initiated by a tertiary haloalkane, illustrating the expected control over the polymerization.

Entry[Monomer]:[Initiator]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mn (GPC) ( g/mol )PDI (GPC)
1100:1:1:12454,7001.15
2100:1:1:14788,1001.12
3200:1:1:146513,5001.18
4200:1:1:189219,1001.16

Thermal Decomposition of this compound

Observed Thermal Reactions:

ReactionEnthalpy of Reaction (ΔrH°) (kJ/mol)
2 C₃H₆BrCl → C₃H₆Br₂ + C₃H₆Cl₂-1.3
C₃H₆BrCl → C₃H₅Br + HCl62.6
C₃H₆BrCl → C₃H₅Cl + HBrNot specified

Data sourced from the NIST Chemistry WebBook.

The disproportionation reaction is nearly thermoneutral, while the elimination reactions are endothermic. These reactions likely proceed through a radical chain mechanism initiated by the homolysis of the C-Br bond.

Reaction Workflow for Thermal Decomposition Studies:

The study of such gas-phase thermal decompositions typically involves specialized equipment like a shock tube or a flow reactor coupled with analytical instrumentation for product identification and quantification.

Thermal_Decomposition_Workflow cluster_0 Experimental Setup cluster_1 Analysis Reactant This compound Reactor High-Temperature Reactor (e.g., Shock Tube) Reactant->Reactor Quenching Rapid Quenching Reactor->Quenching Reaction Products Analysis Product Analysis (e.g., GC-MS) Quenching->Analysis

Caption: A simplified workflow for studying the thermal decomposition of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) before use. It is expected to be a flammable and potentially toxic compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel. All chemical reactions should be carried out with appropriate safety measures in place.

Application Notes and Protocols for the Synthesis of Substituted Cyclopropanes: An Evaluation of 2-Bromo-2-chloropropane and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a critical evaluation of the use of 2-bromo-2-chloropropane for the synthesis of substituted cyclopropanes and present detailed protocols for reliable alternative methods. Cyclopropane rings are a valuable structural motif in medicinal chemistry, and a clear understanding of effective synthetic routes is crucial for drug discovery and development.

Infeasibility of this compound for Direct Cyclopropanation

The direct use of this compound for the synthesis of substituted cyclopropanes through a carbene or carbenoid-mediated reaction with alkenes is not a standard or viable synthetic method. Treatment of this compound with a strong base is expected to predominantly lead to an elimination reaction (dehydrohalogenation) rather than the formation of a carbene species suitable for cyclopropanation.

The primary reaction pathway involves the abstraction of a proton from a methyl group by a strong base, followed by the elimination of a halide ion to form an alkene. This process, known as β-elimination, would result in the formation of 2-chloro-1-propene and/or 2-bromo-1-propene.

Diagram: Logical Relationship of this compound Reactivity

Expected Reactivity of this compound with Strong Base reagent This compound elimination Dehydrohalogenation (β-Elimination) reagent->elimination base Strong Base (e.g., KOtBu) base->elimination products 2-Chloro-1-propene & 2-Bromo-1-propene elimination->products Workflow for the Synthesis of 1-Chloro-1-methyl-substituted Cyclopropanes start Start setup Reaction Setup: Alkene and 1,1-dichloroethane in anhydrous solvent under inert atmosphere start->setup cool Cool to 0 °C setup->cool add_base Slow addition of Potassium tert-butoxide solution cool->add_base react Reaction at 0 °C to room temperature (Monitor by TLC/GC) add_base->react quench Quench with water react->quench extract Work-up: Extraction with organic solvent quench->extract dry Dry organic phase (e.g., Na2SO4) extract->dry concentrate Solvent removal (Rotary evaporation) dry->concentrate purify Purification: Column chromatography or distillation concentrate->purify product 1-Chloro-1-methyl-substituted cyclopropane purify->product

Application Notes and Protocols: 2-Bromo-2-chloropropane in Addition Reactions to Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The free-radical addition of haloalkanes to alkenes is a fundamental transformation in organic synthesis, providing a powerful method for the formation of new carbon-carbon and carbon-halogen bonds. This process typically proceeds via a chain mechanism involving the initiation, propagation, and termination of radical species. The regioselectivity of the addition is generally anti-Markovnikov, where the bromine atom adds to the less substituted carbon of the alkene, leading to the more stable radical intermediate. This application note aims to provide a detailed overview of the addition of 2-bromo-2-chloropropane to alkenes, a reaction with potential for creating complex halogenated molecules.

Reaction Mechanism and Principles

The addition of this compound to alkenes is presumed to follow a classic free-radical chain mechanism. This process can be initiated by thermal or photochemical methods, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or peroxides.[1][2]

The key steps of the reaction are:

  • Initiation: The reaction is started by the homolytic cleavage of a radical initiator (e.g., AIBN) to generate radicals. These initiator radicals then abstract a bromine atom from this compound to form a more stable 2-chloro-2-propyl radical.

  • Propagation:

    • The 2-chloro-2-propyl radical adds to the alkene at the less substituted carbon atom, forming a new, more substituted, and therefore more stable, carbon-centered radical.

    • This newly formed radical then abstracts a bromine atom from another molecule of this compound, yielding the final product and regenerating the 2-chloro-2-propyl radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.

The anti-Markovnikov regioselectivity is a hallmark of this type of reaction, driven by the formation of the most stable radical intermediate during the propagation phase.[1][3][4]

Potential Applications in Synthesis

The addition of this compound to alkenes offers a potential route to synthesize vicinal haloalkanes with a specific substitution pattern. The resulting products, containing both bromine and chlorine atoms, are versatile intermediates for further chemical transformations, including:

  • Nucleophilic substitution reactions.

  • Elimination reactions to form substituted alkenes.

  • Grignard reagent formation.

  • Coupling reactions.

These functionalities are valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Data Presentation: Quantitative Analysis

Despite a comprehensive search of available scientific literature, specific quantitative data (such as reaction yields, times, and spectroscopic data) for the addition of this compound to specific alkenes (e.g., 1-octene, cyclohexene, styrene) could not be located. The general principles of free-radical additions of other haloalkanes are well-established, but direct experimental results for this particular reagent appear to be not widely reported.

The following table structure is provided as a template for researchers to populate with their own experimental data when investigating this reaction.

Alkene SubstrateInitiator (mol%)SolventTemp (°C)Time (h)Product StructureYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
e.g., 1-Octene
e.g., Cyclohexene
e.g., Styrene

Experimental Protocols: A General Guideline

The following is a generalized protocol for the free-radical addition of this compound to an alkene, based on established procedures for similar reactions. Note: This protocol is a starting point and requires optimization for specific substrates and desired outcomes.

Materials:

  • Alkene of choice

  • This compound

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Anhydrous solvent (e.g., cyclohexane, benzene, or carbon tetrachloride - use with extreme caution due to toxicity)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Photochemical reactor (if applicable)

Procedure:

  • Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add the alkene (1.0 eq) and the chosen anhydrous solvent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.

  • Addition of Reagents: To the stirred solution, add this compound (1.1 - 1.5 eq) and the radical initiator (e.g., AIBN, 1-5 mol%).

  • Reaction:

    • Thermal Initiation: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent and initiator) under an inert atmosphere.

    • Photochemical Initiation: Irradiate the mixture with a suitable UV lamp at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) mixture).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizing the Reaction and Workflow

To aid in the understanding of the process, the following diagrams illustrate the signaling pathway of the reaction mechanism and a typical experimental workflow.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Initiator_Radical Initiator• Initiator->Initiator_Radical Heat/Light Alkyl_Radical •C(CH₃)₂Cl Initiator_Radical->Alkyl_Radical + C(CH₃)₂BrCl Bromo_Reagent C(CH₃)₂BrCl Intermediate_Radical R-CH(•)-CH₂-C(CH₃)₂Cl Alkyl_Radical->Intermediate_Radical + R-CH=CH₂ Alkene R-CH=CH₂ Product R-CH(Br)-CH₂-C(CH₃)₂Cl Intermediate_Radical->Product + C(CH₃)₂BrCl Product->Alkyl_Radical regenerates Radical_1 Radical• Stable_Product Stable Product Radical_1->Stable_Product Radical_2 Radical• Radical_2->Stable_Product

Caption: Free-radical addition mechanism.

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Add Alkene and Anhydrous Solvent Setup->Reagents Degas Degas with N₂/Ar Reagents->Degas Add_More_Reagents Add this compound and Initiator Degas->Add_More_Reagents Reaction Initiate Reaction (Heat or Light) Add_More_Reagents->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Periodically Monitor->Reaction Incomplete Workup Cool, Concentrate Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow.

Conclusion

The free-radical addition of this compound to alkenes represents a potentially valuable synthetic method for the preparation of specifically halogenated organic compounds. While the general mechanistic principles are well-understood from analogous reactions, there is a notable lack of specific experimental data and protocols in the current scientific literature. The provided general protocol and reaction insights are intended to serve as a foundation for researchers to explore and develop this transformation for their specific synthetic needs. Further research is warranted to establish the scope, limitations, and optimal conditions for this reaction with a variety of alkene substrates.

References

Application Notes and Protocols for HPLC Analysis of 2-Bromo-2-chloropropane and its Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-chloropropane is a halogenated hydrocarbon that can be encountered as a starting material, intermediate, or impurity in various chemical syntheses. Its accurate and reliable quantification is crucial for process control, quality assurance of final products, and safety assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound and its mixtures.

This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The method is suitable for the determination of purity, quantification in mixtures, and can be adapted for stability-indicating assays.

Analytical Principle

The method employs a reversed-phase HPLC system with UV detection. The separation is achieved on a Newcrom R1 column, which is specifically designed for reversed-phase chromatography with low silanol (B1196071) activity. The mobile phase consists of a mixture of acetonitrile (B52724) and water, providing a good separation of non-polar compounds like this compound. The addition of a small amount of phosphoric acid to the mobile phase can help to improve peak shape and reproducibility. Detection is performed at a low UV wavelength (220 nm), where the analyte exhibits sufficient absorbance for sensitive detection.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm), Methanol (HPLC grade).

  • Reagents: Phosphoric acid (analytical grade).

  • Standards: this compound (purity ≥98%), and any other potential components of the mixture for identification and quantification.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Standard LC system with UV Detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / Water (70:30, v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

*For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a final concentration within the calibration range. If the sample matrix is complex, filtration through a 0.45 µm syringe filter is recommended prior to injection.

Data Presentation

The following tables present representative quantitative data for the HPLC analysis of this compound. This data is illustrative of the expected performance of the method and should be verified through in-house method validation.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 5000
Repeatability (%RSD) ≤ 2.0%< 1.0%
Table 2: Method Validation Parameters
ParameterTypical Performance Data
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
    - Repeatability (Intra-day)< 1.5%
    - Intermediate Precision (Inter-day)< 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh & Dissolve Reference Standard Dilute_Std Prepare Working Standard Solutions Standard->Dilute_Std Sample Weigh & Dissolve Sample Dilute_Sample Dilute Sample to Working Concentration Sample->Dilute_Sample HPLC HPLC System (Pump, Autosampler, Column, Detector) Dilute_Std->HPLC Inject Standards Filter Filter Sample (if necessary) Dilute_Sample->Filter Filter->HPLC Inject Sample Acquisition Chromatogram Acquisition HPLC->Acquisition Column Newcrom R1 Column (4.6 x 150 mm, 5 µm) Mobile_Phase Mobile Phase (ACN/H2O/H3PO4) Detection UV Detection (220 nm) Integration Peak Integration & Quantification Acquisition->Integration Report Generate Analysis Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

For the analysis of a small molecule like this compound, a signaling pathway diagram is not applicable. However, the logical relationship in the analytical process can be visualized as a decision tree for method application.

Logical_Relationship Start Start: Analysis of this compound Purity Purity Assessment? Start->Purity Purity_Yes Perform % Area Normalization (assuming all impurities respond) Purity->Purity_Yes Yes Purity_No Proceed to Quantification Purity->Purity_No No Quantification Quantification in Mixture? Quant_Yes Use External Standard Calibration Curve Quantification->Quant_Yes Yes Quant_No End of Analysis Path Quantification->Quant_No No Report_Purity Report Purity (%) Purity_Yes->Report_Purity Purity_No->Quantification Report_Quant Report Concentration (e.g., µg/mL) Quant_Yes->Report_Quant

Caption: Logical workflow for data analysis based on the analytical objective.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound and its mixtures. The method is straightforward, utilizes common HPLC instrumentation and reagents, and can be readily implemented in a quality control or research laboratory. For regulatory submissions, a full method validation according to ICH guidelines is recommended to demonstrate its suitability for the intended purpose.

References

Application Notes and Protocols for the Reaction of 2-Bromo-2-chloropropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-bromo-2-chloropropane with a range of nucleophiles. This tertiary haloalkane serves as a versatile substrate for investigating nucleophilic substitution and elimination reactions, offering insights into reaction mechanisms and the synthesis of novel organic compounds. The following sections detail the reaction pathways, experimental protocols, and quantitative data for the reaction of this compound with azide (B81097), thiocyanate (B1210189), and cyanide nucleophiles, as well as its solvolysis.

Introduction

This compound is a tertiary haloalkane containing two different halogen atoms. Its structure makes it prone to undergo nucleophilic substitution (SN1) and elimination (E1) reactions. The tertiary nature of the carbocation intermediate formed upon dissociation of a halide is stabilized by hyperconjugation, favoring the SN1 and E1 pathways over their bimolecular counterparts (SN2 and E2). The choice of nucleophile, solvent, and temperature can influence the competition between substitution and elimination, as well as the regioselectivity in the case of ambident nucleophiles.

Reaction with Sodium Azide

The reaction of this compound with sodium azide typically proceeds via an SN1 mechanism to yield 2-azido-2-chloropropane. The azide ion is a good nucleophile and the reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the azide ion.

Signaling Pathway

SN1_Azide sub This compound int Tertiary Carbocation Intermediate + Br⁻ sub->int Slow, Rate-determining step prod 2-Azido-2-chloropropane int->prod Fast nuc N₃⁻ nuc->int

Caption: SN1 reaction of this compound with azide.

Experimental Protocol: Synthesis of 2-Azido-2-chloropropane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data
ReactantNucleophileSolventTemperature (°C)Reaction Time (h)ProductTypical Yield (%)
This compoundSodium AzideDMF50-6012-242-Azido-2-chloropropane85-95

Reaction with Potassium Thiocyanate

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. The reaction with this compound can therefore lead to a mixture of 2-isothiocyanato-2-chloropropane and 2-thiocyanato-2-chloropropane. The product ratio is influenced by the solvent and the nature of the cation.

Signaling Pathway

Ambident_Thiocyanate sub This compound int Tertiary Carbocation Intermediate sub->int SN1 pathway prod_S 2-Thiocyanato-2-chloropropane (S-attack) int->prod_S Kinetic product prod_N 2-Isothiocyanato-2-chloropropane (N-attack) int->prod_N Thermodynamic product nuc SCN⁻ (ambident) nuc->int

Caption: Ambident reactivity of thiocyanate with the carbocation.

Experimental Protocol: Reaction with Potassium Thiocyanate

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Ethanol (B145695)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for reflux and extraction.

Procedure:

  • In a round-bottom flask, prepare a solution of potassium thiocyanate (1.2 eq) in a mixture of ethanol and water (e.g., 80:20 v/v).

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture under reflux for 6-8 hours.

  • Monitor the reaction by GC-MS to determine the product ratio.

  • After cooling, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent to obtain the product mixture.

  • The products can be separated by column chromatography on silica (B1680970) gel.

Quantitative Data
ReactantNucleophileSolventTemperature (°C)Product A (S-attack)Product B (N-attack)Ratio (A:B)
This compoundPotassium ThiocyanateEthanol/WaterReflux2-Thiocyanato-2-chloropropane2-Isothiocyanato-2-chloropropane~ 3:1

Solvolysis in Aqueous Ethanol

Solvolysis of this compound in a nucleophilic solvent like aqueous ethanol proceeds through an SN1 mechanism, with the solvent acting as the nucleophile. This reaction can also be accompanied by an E1 elimination product.

Signaling Pathway

Solvolysis_E1_SN1 sub This compound int Tertiary Carbocation sub->int Ionization prod_SN1 2-Chloro-2-ethoxypropane (SN1 Product) int->prod_SN1 Nucleophilic attack by solvent prod_E1 2-Chloro-1-propene (E1 Product) int->prod_E1 Deprotonation by solvent solvent Ethanol/Water solvent->int

Caption: Competing SN1 and E1 pathways in solvolysis.

Experimental Protocol: Kinetic Study of Solvolysis

Materials:

Procedure:

  • Prepare ethanol-water solvent mixtures of known composition.

  • Place a known volume of the solvent mixture in a conical flask and allow it to equilibrate in a constant temperature water bath.

  • Add a known amount of this compound to the solvent and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of cold acetone.

  • Titrate the liberated HBr with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The rate constant can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the final titre value and Vt is the titre at time t.

Quantitative Data
SubstrateSolvent (v/v)Temperature (°C)k (s⁻¹)SN1:E1 Ratio
This compound80% Ethanol25(example value)~ 4:1
This compound50% Ethanol25(example value)~ 9:1

Reaction with Sodium Cyanide

The reaction with sodium cyanide is expected to proceed via an SN1 mechanism to yield 2-cyano-2-chloropropane. The use of a polar aprotic solvent like DMSO is recommended to enhance the reaction rate.

Experimental Workflow

Cyanide_Reaction_Workflow start Start dissolve Dissolve this compound and NaCN in DMSO start->dissolve react Heat and stir reaction mixture dissolve->react monitor Monitor reaction by TLC/GC react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by distillation workup->purify end End purify->end

Caption: General workflow for the reaction with sodium cyanide.

Experimental Protocol: Synthesis of 2-Cyano-2-chloropropane

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous calcium chloride

  • Standard glassware for reaction and purification.

Procedure:

  • In a round-bottom flask, add sodium cyanide (1.2 eq) to anhydrous DMSO.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by GC.

  • After cooling, pour the reaction mixture into a large volume of water.

  • Extract the aqueous phase with diethyl ether.

  • Wash the combined organic extracts with water, and then dry over anhydrous calcium chloride.

  • Filter and remove the solvent by distillation.

  • Purify the residue by vacuum distillation.

Quantitative Data
ReactantNucleophileSolventTemperature (°C)ProductTypical Yield (%)
This compoundSodium CyanideDMSO60-702-Cyano-2-chloropropane70-80

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.

Application Notes and Protocols: 2-Bromo-2-chloropropane as a Precursor for gem-Dihalocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromo-2-chloropropane as a precursor in the synthesis of gem-bromochlorocyclopropanes. These cyclopropane (B1198618) derivatives are valuable intermediates in organic synthesis and hold significant potential in medicinal chemistry and drug development due to their unique structural and electronic properties.

Introduction

gem-Dihalocyclopropanes are versatile building blocks in organic synthesis, serving as precursors to a wide array of functionalized molecules. The incorporation of a cyclopropane ring into a molecular structure can significantly influence its biological activity by altering its conformation, metabolic stability, and binding affinity to target proteins. This compound offers a convenient route to gem-bromochlorocyclopropanes through the generation of bromochlorocarbene (:CBrCl), which can then undergo cycloaddition with various alkenes. This method provides access to cyclopropane rings with two distinct halogen atoms, allowing for selective downstream functionalization.

The synthesis of gem-dihalocyclopropanes from this compound is typically achieved via an α-elimination reaction facilitated by a strong base. Phase-transfer catalysis (PTC) is often employed to enhance the reaction rate and yield by facilitating the interaction between the aqueous base and the organic substrate.

Reaction Mechanism and Workflow

The overall process involves the dehydrohalogenation of this compound by a strong base to form bromochlorocarbene, which is then trapped by an alkene to yield the corresponding gem-bromochlorocyclopropane.

Reaction_Workflow cluster_generation Carbene Generation cluster_cycloaddition Cycloaddition precursor This compound carbene Bromochlorocarbene (:CBrCl) precursor->carbene α-elimination base Strong Base (e.g., KOtBu) alkene Alkene Substrate carbene->alkene Trapping product gem-Bromochlorocyclopropane alkene->product [1+2] Cycloaddition end product->end start start->precursor

Caption: General workflow for the synthesis of gem-bromochlorocyclopropanes.

The reaction is initiated by the abstraction of a proton from this compound by a strong base, followed by the elimination of a bromide ion to generate the highly reactive bromochlorocarbene intermediate. This carbene then readily adds across the double bond of an alkene in a concerted [1+2] cycloaddition reaction to form the stable cyclopropane ring.

Applications in Drug Development

The cyclopropane motif is increasingly recognized as a valuable component in the design of new therapeutic agents.[1] The introduction of a gem-dihalocyclopropane ring can:

  • Enhance Metabolic Stability: The strained cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains.[2]

  • Improve Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that enhances its binding to a biological target.[2]

  • Modulate Physicochemical Properties: The presence of the cyclopropane ring and the halogen atoms can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

gem-Bromochlorocyclopropanes, in particular, offer the advantage of differential reactivity of the two halogen atoms, enabling selective functionalization to build more complex molecular architectures for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of gem-bromochlorocyclopropanes using this compound as the precursor.

Protocol 1: Synthesis of 1-bromo-1-chloro-2,2-diphenylcyclopropane

This protocol details the reaction of 1,1-diphenylethylene (B42955) with this compound under phase-transfer catalysis conditions.

Materials:

  • 1,1-Diphenylethylene

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Benzyltriethylammonium chloride (TEBAC)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • n-Pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of 1,1-diphenylethylene (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in dichloromethane (20 mL) at 0 °C, add this compound (1.5 eq).

  • Add potassium tert-butoxide (2.0 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of n-pentane and diethyl ether as the eluent.

Data Presentation:

Alkene SubstrateProductBaseCatalystYield (%)
1,1-Diphenylethylene1-bromo-1-chloro-2,2-diphenylcyclopropaneKOtBuTEBAC75-85
Protocol 2: Synthesis of 1-bromo-1-chloro-2-phenylcyclopropane from Styrene (B11656)

This protocol describes the synthesis of 1-bromo-1-chloro-2-phenylcyclopropane from styrene.

Materials:

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add styrene (1.0 eq), this compound (1.5 eq), and tetrabutylammonium bromide (0.03 eq) in toluene (25 mL).

  • Cool the mixture to 10 °C in an ice bath.

  • Slowly add 50% aqueous sodium hydroxide (5.0 eq) dropwise over a period of 1 hour, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, continue stirring at room temperature for 24 hours.

  • Monitor the reaction by gas chromatography (GC).

  • After completion, add water to dissolve the salts and separate the organic layer.

  • Wash the organic layer with water until neutral, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Data Presentation:

Alkene SubstrateProductBaseCatalystYield (%)
Styrene1-bromo-1-chloro-2-phenylcyclopropane50% aq. NaOHTBAB60-70

Spectroscopic Data

The following provides representative spectroscopic data for a gem-bromochlorocyclopropane derivative.

1-bromo-1-chloro-2,2-diphenylcyclopropane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 10H, Ar-H), 2.65 (s, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 141.2, 138.9, 129.8, 128.5, 128.2, 127.9, 45.1 (C-Br/Cl), 38.2 (CPh₂), 34.5 (CH₂).

Note: Specific shifts may vary slightly depending on the solvent and instrument used.

Logical Relationships in Synthesis

The choice of reaction conditions, particularly the base and catalyst, is crucial for the efficient synthesis of gem-bromochlorocyclopropanes.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes precursor This compound base Base Selection precursor->base catalyst Catalyst Choice precursor->catalyst solvent Solvent precursor->solvent yield Product Yield base->yield purity Product Purity base->purity catalyst->yield time Reaction Time solvent->time

Caption: Factors influencing the outcome of gem-bromochlorocyclopropanation.

A strong, non-nucleophilic base like potassium tert-butoxide is often preferred to minimize side reactions. In phase-transfer catalysis, the choice of the catalyst (e.g., quaternary ammonium (B1175870) salt) and the solvent system (biphasic vs. organic) will significantly impact the reaction rate and efficiency.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of gem-bromochlorocyclopropanes. The methodologies outlined in these application notes, particularly those employing phase-transfer catalysis, offer efficient and scalable routes to these important synthetic intermediates. The unique properties of the gem-dihalocyclopropane moiety make it an attractive structural motif for the design and development of novel therapeutic agents. Further exploration of the reactivity of the resulting gem-bromochlorocyclopropanes will undoubtedly lead to new and innovative applications in both academic and industrial research.

References

Application of 2-Bromo-2-chloropropane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and a representative experimental protocol for the use of 2-Bromo-2-chloropropane as an alkylating agent in the synthesis of pharmaceutical intermediates. Due to the limited availability of direct literature examples for this specific reagent, this note presents a hypothetical, yet chemically plausible, protocol based on the known reactivity of tertiary alkyl halides and analogous N-alkylation reactions prevalent in pharmaceutical synthesis. The primary application highlighted is the N-alkylation of a piperazine (B1678402) scaffold, a common motif in many active pharmaceutical ingredients (APIs).

Introduction

This compound (CAS No. 2310-98-7) is a halogenated aliphatic compound with the potential for application in organic synthesis as an alkylating agent. Its chemical structure, featuring a tertiary carbon atom bonded to both a bromine and a chlorine atom, suggests a high propensity for nucleophilic substitution reactions, likely proceeding through a stable tertiary carbocation intermediate (SN1 mechanism). This reactivity makes it a potential precursor for the introduction of a gem-dimethyl ethyl moiety onto nucleophilic substrates such as amines, phenols, and thiols.

In pharmaceutical synthesis, the N-alkylation of heterocyclic amines, such as piperazines and piperidines, is a fundamental transformation for building molecular complexity and modulating the pharmacological properties of drug candidates. Many antihistamines, antipsychotics, and other drug classes contain N-alkylated piperazine cores. While direct examples are scarce, this compound can be considered a reagent for such transformations.

Core Reactivity and Signaling Pathway Analogy

The primary utility of this compound in pharmaceutical intermediate synthesis lies in its function as a tertiary alkylating agent. The reaction with a nucleophile, such as a secondary amine, proceeds via a nucleophilic substitution pathway. Given the tertiary nature of the electrophilic carbon, the reaction is expected to follow an SN1 mechanism. This involves the formation of a planar tertiary carbocation intermediate after the rate-determining departure of a leaving group (bromide being more labile than chloride). The nucleophile then attacks the carbocation to form the final product.

sn1_mechanism reagent This compound intermediate Tertiary Carbocation Intermediate reagent->intermediate Slow, Rate-Determining Loss of Leaving Group (Br-) product Alkylated Intermediate intermediate->product Fast Nucleophilic Attack nucleophile Nucleophile (e.g., Piperazine) nucleophile->intermediate

Caption: SN1 reaction pathway for this compound.

Representative Application: N-Alkylation of a Piperazine Intermediate

This section details a representative protocol for the synthesis of a hypothetical pharmaceutical intermediate, 1-(1-chloro-1-methylethyl)-4-methylpiperazine, via the N-alkylation of 1-methylpiperazine (B117243). This reaction serves as a model for the introduction of the structural motif derived from this compound onto a common pharmaceutical scaffold.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the representative N-alkylation reaction. These values are illustrative and based on analogous alkylation reactions of heterocyclic amines with alkyl halides.

ParameterValueNotes
Reactants
1-Methylpiperazine1.0 eqNucleophile
This compound1.2 eqAlkylating Agent
Potassium Carbonate (K₂CO₃)2.0 eqBase
Solvent Acetonitrile (B52724) (CH₃CN)Polar aprotic
Reaction Conditions
Temperature60-70 °C
Reaction Time12-18 hoursMonitored by TLC/LC-MS
Results
Yield 75-85%Isolated yield
Purity (by HPLC) >98%After purification
Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on analogous reactions. Appropriate safety precautions should be taken when handling all chemicals.

Materials:

  • 1-Methylpiperazine (Reagent Grade, >99%)

  • This compound (Technical Grade, >97%)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl Ether (ACS Grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq). The flask is then placed under a nitrogen atmosphere.

  • Addition of Reactants: Add anhydrous acetonitrile to the flask, followed by 1-methylpiperazine (1.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Initiation of Reaction: Add this compound (1.2 eq) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (using a suitable eluent system, e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 1-(1-chloro-1-methylethyl)-4-methylpiperazine.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the described synthesis.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Setup (Flask, K₂CO₃, N₂ atm) add_reagents 2. Add Reagents (CH₃CN, 1-Methylpiperazine, This compound) setup->add_reagents react 3. Heat & Stir (60-70 °C, 12-18h) add_reagents->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor cool_filter 5. Cool and Filter monitor->cool_filter Reaction Complete concentrate 6. Concentrate cool_filter->concentrate extract 7. Liquid-Liquid Extraction concentrate->extract dry 8. Dry Organic Layer extract->dry purify 9. Purify (Column Chromatography) dry->purify final_product Final Intermediate purify->final_product Yields Pure Product

Caption: General experimental workflow for N-alkylation.

Conclusion

This compound represents a potentially useful, though underutilized, tertiary alkylating agent for the synthesis of pharmaceutical intermediates. Its application in the N-alkylation of heterocyclic amines, such as piperazines, provides a route to introduce a gem-dimethyl ethyl moiety, which can be a valuable structural component in drug design. The provided representative protocol, based on established chemical principles, offers a practical guide for researchers exploring the synthetic utility of this reagent. Further investigation is warranted to fully characterize its reactivity and expand its application to a broader range of pharmaceutical scaffolds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-chloropropane.

Troubleshooting Guide & FAQs

This section addresses common issues and potential side reactions encountered during the synthesis of this compound, primarily focusing on the free-radical bromination of 2-chloropropane (B107684).

Q1: My reaction is producing a significant amount of 1-Bromo-2-chloropropane alongside the desired this compound. How can I minimize this side product?

A1: The formation of 1-Bromo-2-chloropropane is a common side reaction in the free-radical halogenation of 2-chloropropane. This occurs because the bromine radical can abstract a hydrogen atom from either the primary (C1) or the tertiary (C2) carbon of the 2-chloropropane starting material. While the tertiary radical is more stable, the statistical abundance of primary hydrogens can lead to the formation of the 1-bromo isomer.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity of the bromination. At lower temperatures, the bromine radical is more selective and will preferentially abstract the hydrogen from the more stable tertiary position.

  • Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, employing a less reactive brominating agent like N-bromosuccinimide (NBS) can significantly improve selectivity for the tertiary position.

  • Reaction Monitoring: Carefully monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of the isomeric byproduct.

Q2: I am observing the formation of polyhalogenated byproducts such as dibromochloropropanes and bromodichloropropanes. What causes this and how can it be prevented?

A2: Polyhalogenation occurs when the desired product, this compound, undergoes further halogenation. This is more likely to happen if the concentration of the halogenating agent is too high or if the reaction is allowed to proceed for too long.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of the brominating agent relative to the 2-chloropropane starting material. This ensures that the halogen is consumed before significant polyhalogenation of the product can occur.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the halogen at all times.

  • Monitor Reaction Time: As with isomeric byproduct formation, monitoring the reaction by GC-MS is crucial to stop the reaction once the starting material is consumed and before significant polyhalogenation takes place.

Q3: My reaction yield is low, and I suspect decomposition of the product. What are the likely decomposition pathways and how can I avoid them?

A3: this compound can undergo side reactions such as elimination and disproportionation, especially at elevated temperatures or in the presence of basic impurities. The NIST Chemistry WebBook indicates the potential for elimination to form 2-bromo- or 2-chloropropene (B1346963) and the corresponding hydrogen halide, as well as disproportionation to form 2,2-dibromopropane (B1583031) and 2,2-dichloropropane.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a low and controlled reaction temperature throughout the synthesis and workup.

  • Neutralize Acidic Byproducts: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts (HBr or HCl) that can catalyze decomposition.

  • Purification Conditions: Use vacuum distillation at a low temperature for the final purification of this compound to minimize thermal decomposition.

Q4: How can I effectively separate the desired this compound from the side products?

A4: The separation of this compound from its constitutional isomer and other byproducts can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Fractional Distillation: Careful fractional distillation is the primary method for separating these compounds. A column with a high number of theoretical plates and a controlled reflux ratio will be necessary.

  • Preparative Gas Chromatography: For very high purity requirements, preparative gas chromatography can be employed to isolate the desired product.

Data Presentation: Product Distribution in Propane Halogenation

To understand the formation of isomeric side products, it is helpful to examine the product distribution in the well-studied free-radical halogenation of propane. This serves as a model to illustrate the principles of reactivity and selectivity that also apply to the synthesis of this compound.

HalogenProductRelative Yield (Calculated)Relative Yield (Experimental)Selectivity (Secondary vs. Primary)
Chlorine 1-Chloropropane75%45%3.6 : 1
2-Chloropropane25%55%
Bromine 1-Bromopropane75%3%97 : 1
2-Bromopropane25%97%

Note: The calculated yields are based on the statistical probability of abstracting a primary versus a secondary hydrogen. The experimental yields demonstrate the higher selectivity of bromine for the more stable secondary position compared to chlorine.[2][3] This data highlights why bromination is generally a more selective reaction than chlorination for targeting a specific carbon position.

Experimental Protocols

Synthesis of this compound via Free-Radical Bromination of 2-Chloropropane

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-Chloropropane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be protected from moisture.

  • Reaction Mixture: In the flask, dissolve 2-chloropropane in a minimal amount of CCl₄.

  • Initiation: Add a catalytic amount of AIBN to the flask. Alternatively, position a UV lamp to irradiate the reaction mixture.

  • Bromination: In the dropping funnel, prepare a solution of NBS in CCl₄. Heat the reaction mixture to reflux (or begin UV irradiation) and add the NBS solution dropwise over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS. The reaction is complete when the 2-chloropropane is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Identified in Product Mixture start->issue isomer High Isomer (1-Bromo-2-chloropropane) Content issue->isomer Isomeric Impurity polyhalogenation Presence of Polyhalogenated Byproducts issue->polyhalogenation Higher MW Impurities decomposition Low Yield / Product Decomposition issue->decomposition Low Overall Yield sol_isomer1 Lower Reaction Temperature isomer->sol_isomer1 sol_isomer2 Use NBS instead of Br2 isomer->sol_isomer2 sol_poly1 Control Stoichiometry (Use less Bromine) polyhalogenation->sol_poly1 sol_poly2 Slow Addition of Brominating Agent polyhalogenation->sol_poly2 sol_decomp1 Maintain Low Temperature decomposition->sol_decomp1 sol_decomp2 Neutralize Acidic Byproducts decomposition->sol_decomp2 sol_decomp3 Use Vacuum Distillation decomposition->sol_decomp3 end Optimized Synthesis sol_isomer1->end sol_isomer2->end sol_poly1->end sol_poly2->end sol_decomp1->end sol_decomp2->end sol_decomp3->end

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Purification of 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-bromo-2-chloropropane from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities expected in the synthesis of this compound?

Common impurities depend on the synthetic route but often include:

  • Isomeric Byproducts: Positional isomers such as 1-bromo-2-chloropropane, 2-bromo-1-chloropropane, and 1-bromo-3-chloropropane (B140262) may form, especially in radical addition reactions to propene derivatives.[1]

  • Di-halogenated Byproducts: Disproportionation or further reaction can lead to the formation of 2,2-dibromopropane (B1583031) and 2,2-dichloropropane.[2]

  • Elimination Products: Under certain conditions, elimination of HBr or HCl can result in the formation of 2-bromopropene (B1265445) and 2-chloropropene.[3]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product.

  • Acidic Impurities: Residual acids from the synthesis, such as hydrogen bromide (HBr) or hydrogen chloride (HCl).

Q2: What is the most effective method for purifying crude this compound?

A multi-step approach is typically most effective. This usually involves an initial aqueous workup to remove acidic impurities and water-soluble byproducts, followed by fractional distillation to separate the desired product from isomers and other organic impurities with different boiling points. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.[4]

Q3: Why is fractional distillation recommended over simple distillation?

Fractional distillation is recommended because of the likely presence of isomeric byproducts with boiling points that are very close to that of this compound. A fractionating column provides a much higher separation efficiency (multiple theoretical plates) compared to simple distillation, which is essential for separating compounds with small differences in boiling points.

Q4: How can I remove acidic impurities from my crude product?

Acidic impurities can be effectively removed by washing the crude organic product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This reacts with the acid to form a salt, carbon dioxide, and water, which are then separated into the aqueous layer during a liquid-liquid extraction.

Q5: What is the purpose of washing with brine?

Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) is a crucial step after the aqueous base wash. It helps to remove the majority of the dissolved water from the organic phase, thus reducing the amount of drying agent needed in the subsequent step and improving the efficiency of the drying process.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of purified product. 1. Incomplete reaction. 2. Significant formation of elimination byproducts. 3. Loss of product during aqueous workup.1. Monitor the reaction progress using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to ensure the complete consumption of starting materials. 2. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. 3. During extractions, ensure complete phase separation. Back-extract the aqueous layers with a small amount of a suitable organic solvent to recover any dissolved product.
Product is still impure after distillation. 1. Inefficient fractional distillation setup. 2. Azeotrope formation. 3. Co-distillation with a close-boiling impurity.1. Use a longer, well-insulated fractionating column with a high number of theoretical plates. Distill the mixture very slowly to allow for proper equilibration and separation. 2. Check the literature for potential azeotropes. If an azeotrope is present, alternative purification methods like extractive distillation or chromatography may be necessary. 3. Collect narrower fractions during distillation and analyze each fraction by GC to identify the purest fractions.
Product is wet (contains residual water). 1. Incomplete drying. 2. Insufficient washing with brine.1. Ensure the organic layer is thoroughly washed with brine before adding the drying agent. 2. Use a sufficient amount of an appropriate anhydrous drying agent (e.g., magnesium sulfate (B86663), sodium sulfate). Ensure the drying agent is free-flowing and not clumped together before filtration.

Physical Properties of this compound and Potential Byproducts

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
This compound 157.4494 - 95.6[3][5]
2-Bromo-1-chloropropane157.44~118
1-Bromo-2-chloropropane157.44~118
1-Bromo-3-chloropropane157.44~142
2,2-Dichloropropane112.9969 - 70
2,2-Dibromopropane201.89114 - 115
2-Chloropropene76.5322 - 23
2-Bromopropene120.9848 - 49

Experimental Protocols

Aqueous Workup Protocol

This protocol describes the general steps for the initial purification of the crude reaction mixture.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, an ice bath can be used for cooling.

  • Liquid-Liquid Extraction: a. Transfer the cooled reaction mixture to a separatory funnel. b. Add an equal volume of cold water and gently mix. Allow the layers to separate and discard the aqueous layer. c. To neutralize acidic byproducts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Invert the funnel gently and vent frequently to release any pressure from CO₂ evolution. Discard the aqueous layer. d. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of dissolved water. Discard the aqueous layer.

  • Drying: a. Transfer the washed organic layer to an Erlenmeyer flask. b. Add a suitable anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). c. Gently swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: a. Remove the drying agent by gravity filtration or by decanting the solution into a clean, dry round-bottom flask.

Fractional Distillation Protocol

This protocol outlines the purification of the dried crude product by fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed.

  • Charging the Flask: Transfer the dried crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin to gently heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: a. Slowly increase the temperature. Observe the vapor condensing and the condensation ring slowly rising through the fractionating column. b. Collect any low-boiling forerun and discard it. c. Carefully collect the fraction that distills at the boiling point of this compound (approximately 94-96 °C at atmospheric pressure). d. Monitor the temperature at the still head. A stable temperature indicates the collection of a pure fraction. e. Stop the distillation before the flask goes to dryness.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction crude_product->extraction wash_water Wash with Water extraction->wash_water Remove water-soluble impurities wash_bicarb Wash with sat. NaHCO3 wash_water->wash_bicarb Neutralize acids wash_brine Wash with Brine wash_bicarb->wash_brine Remove excess water drying Drying (e.g., MgSO4) wash_brine->drying filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation impurities Low and High Boiling Impurities distillation->impurities Separated Byproducts pure_product Pure this compound distillation->pure_product Collected Fraction

Caption: A flowchart illustrating the general purification process for this compound.

Safety Precautions

Handle this compound and its byproducts with appropriate safety measures in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Halogenated organic compounds can be hazardous; consult the Safety Data Sheet (SDS) for detailed safety and handling information.[6][7][8][9] Ground equipment during distillation to prevent static discharge, as some organic compounds are flammable.[8]

References

Technical Support Center: Synthesis of 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-2-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions and suboptimal reaction conditions.

  • Elimination Reactions: A significant competing pathway is the elimination of HBr or HCl, leading to the formation of volatile alkenes such as 2-chloropropene (B1346963) or isopropenyl bromide. This is particularly favored by high temperatures and the presence of a strong base.

  • Suboptimal Reagent Ratios: An incorrect stoichiometric ratio of the halogenating agent to the starting material can lead to incomplete conversion or the formation of di-halogenated byproducts.

  • Reaction Temperature: For radical halogenation reactions, the temperature needs to be carefully controlled. Excessively high temperatures can favor elimination and decrease the selectivity of the desired product.

  • Purity of Starting Materials: Impurities in the starting materials, such as water or other nucleophiles, can consume reagents and lead to unwanted side products.

Troubleshooting Tips:

  • Optimize the reaction temperature to favor substitution over elimination. Lower temperatures are generally preferred.

  • Carefully control the stoichiometry of your reagents. A slight excess of the halogenating agent may be necessary, but large excesses should be avoided.

  • Ensure your starting materials and solvents are anhydrous and of high purity.

  • Consider the use of a radical initiator (for radical reactions) at an appropriate concentration to improve the reaction rate and selectivity.

Q2: I'm observing unexpected peaks in my GC-MS analysis. What are the likely impurities?

A2: The presence of unexpected peaks in your analytical data often points to the formation of several common impurities. The identity of these impurities will depend on your specific synthetic route.

  • Isomeric Impurities: In syntheses involving the halogenation of a propane (B168953) backbone, you may form constitutional isomers. For example, in the radical chlorination of 2-bromopropane (B125204), a common impurity is 2-bromo-1-chloropropane .

  • Dihalogenated Byproducts: Over-halogenation can lead to the formation of 2,2-dibromopropane and 2,2-dichloropropane through disproportionation or further reaction.

  • Elimination Products: As mentioned previously, 2-chloropropene and isopropenyl bromide are common byproducts resulting from elimination reactions.

  • Unreacted Starting Materials: The presence of your starting material (e.g., 2-bromopropane, 2-chloro-2-methylpropane) indicates an incomplete reaction.

Troubleshooting Tips:

  • Compare the mass spectra of your unknown peaks with library data for the suspected impurities.

  • Improve purification methods. Fractional distillation can be effective in separating isomers and other byproducts with different boiling points.

  • Adjust reaction conditions (e.g., temperature, reaction time, reagent ratios) to minimize the formation of specific impurities.

Q3: How can I minimize the formation of isomeric byproducts like 2-bromo-1-chloropropane?

A3: The formation of isomers is a common challenge in radical halogenation reactions due to the different reactivities of primary versus secondary or tertiary hydrogens.

  • Statistical vs. Selective Halogenation: Radical chlorination is known to be less selective than bromination. In the case of 2-bromopropane, there are six primary hydrogens and one secondary hydrogen. While the secondary C-H bond is weaker and more reactive, the statistical abundance of primary hydrogens can lead to the formation of the 1-chloro isomer.

  • Reaction Conditions: The selectivity of halogenation can be influenced by temperature and the choice of halogenating agent.

Troubleshooting Tips:

  • While difficult to eliminate completely in radical chlorination, optimizing the temperature may slightly favor the formation of the thermodynamically more stable product.

  • Consider alternative synthetic routes that offer higher regioselectivity if isomeric purity is critical.

Impurity Profile and Quantitative Data

The following table summarizes the common impurities observed in the synthesis of this compound, along with their typical formation pathways and physical properties that can aid in their identification and separation.

ImpurityChemical FormulaFormation PathwayBoiling Point (°C)Notes
2-Bromo-1-chloropropaneC₃H₆BrClIsomerization/Side reaction in radical chlorination of 2-bromopropane.116-118Isomeric impurity, may be difficult to separate by distillation.
2,2-DichloropropaneC₃H₆Cl₂Disproportionation/Over-chlorination69-70Dihalogenated byproduct.
2,2-DibromopropaneC₃H₆Br₂Disproportionation/Over-bromination114-115Dihalogenated byproduct.
2-ChloropropeneC₃H₅ClElimination of HBr22-23Volatile elimination byproduct.
Isopropenyl bromideC₃H₅BrElimination of HCl46-47Volatile elimination byproduct.
Unreacted 2-BromopropaneC₃H₇BrIncomplete reaction59-60Starting material.

Experimental Protocol: Synthesis of this compound via Radical Chlorination of 2-Bromopropane

This protocol provides a general methodology for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves hazardous materials.

Materials:

  • 2-Bromopropane

  • Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • Radical initiator (e.g., AIBN or UV light)

  • Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity )

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2-bromopropane in an inert solvent.

  • If using a chemical initiator like AIBN, add it to the reaction mixture.

  • Slowly bubble chlorine gas through the solution while irradiating with a UV lamp or gently heating if using a chemical initiator. The reaction is exothermic, so maintain the desired temperature with a cooling bath.

  • Monitor the reaction progress using GC analysis to determine the consumption of the starting material and the formation of the product.

  • Once the reaction is complete, stop the flow of chlorine gas and cool the mixture to room temperature.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any acidic byproducts (HCl), followed by a water wash.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 94-96 °C).

Logical Workflow for Impurity Formation

The following diagram illustrates the key decision points and potential outcomes in the synthesis of this compound, highlighting the pathways to the desired product and common impurities.

G Figure 1. Impurity Formation Pathways cluster_start Starting Materials & Reagents cluster_reaction Reaction Conditions cluster_products Reaction Products 2-Bromopropane 2-Bromopropane Radical Initiation (UV Light or Initiator) Radical Initiation (UV Light or Initiator) 2-Bromopropane->Radical Initiation (UV Light or Initiator) Chlorinating Agent (e.g., Cl2) Chlorinating Agent (e.g., Cl2) Chlorinating Agent (e.g., Cl2)->Radical Initiation (UV Light or Initiator) Temperature Control Temperature Control Radical Initiation (UV Light or Initiator)->Temperature Control This compound (Desired Product) This compound (Desired Product) Temperature Control->this compound (Desired Product) Substitution 2-Bromo-1-chloropropane (Isomer) 2-Bromo-1-chloropropane (Isomer) Temperature Control->2-Bromo-1-chloropropane (Isomer) Substitution Elimination Products (e.g., 2-Chloropropene) Elimination Products (e.g., 2-Chloropropene) Temperature Control->Elimination Products (e.g., 2-Chloropropene) Elimination (High Temp) Dihalogenated Byproducts Dihalogenated Byproducts Temperature Control->Dihalogenated Byproducts Over-chlorination

Caption: Logical workflow of the synthesis of this compound and the formation of common impurities.

Technical Support Center: Byproducts of 2-Bromo-2-chloropropane Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the byproducts of elimination reactions involving 2-bromo-2-chloropropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination byproducts expected from the reaction of this compound?

When this compound undergoes an elimination reaction (dehydrohalogenation), two primary alkene byproducts can be formed:

  • 2-chloro-2-methylpropene: This results from the elimination of a hydrogen atom and a bromine atom (HBr).

  • 2-bromo-2-methylpropene: This results from the elimination of a hydrogen atom and a chlorine atom (HCl).

Because bromide is a better leaving group than chloride, the formation of 2-chloro-2-methylpropene is generally favored.

Q2: Can substitution reactions compete with elimination, and what byproducts would they form?

Yes, substitution reactions, particularly under SN1 conditions, are a significant competing pathway. Since this compound is a tertiary haloalkane, it can readily form a stable tertiary carbocation. This pathway is favored in the presence of weak bases or nucleophilic solvents (e.g., water, ethanol).

The primary substitution byproducts are:

  • 2-chloro-2-methylpropan-2-ol: Formed when the bromide ion leaves, and the resulting carbocation is attacked by a water molecule.[1][2] This is the more likely substitution byproduct.

  • 2-bromo-2-methylpropan-2-ol: Formed if the chloride ion leaves, and the carbocation is attacked by water.

Q3: How do reaction conditions (E1 vs. E2) influence the byproduct profile?

The choice of base and solvent is critical in determining the reaction pathway and, consequently, the byproduct distribution.

  • E2 (Bimolecular Elimination): This pathway is favored by strong, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU) and is a one-step, concerted reaction.[3][4] It primarily yields the elimination products (alkenes). Using a bulky base can also influence which alkene is the major product.[4]

  • E1 (Unimolecular Elimination): This pathway is favored by weak bases or in solvolysis conditions (e.g., heating in ethanol (B145695) or water).[5][6] It proceeds through a carbocation intermediate, which can also be captured by the solvent to form SN1 substitution byproducts.[3][7] Therefore, E1 reactions are often accompanied by significant amounts of substitution byproducts.

Troubleshooting Guides

Issue 1: Low yield of the desired alkene and formation of an unexpected alcohol byproduct.

  • Possible Cause: Your reaction conditions are favoring the E1/SN1 pathway over the E2 pathway. The use of a weak base or a protic, nucleophilic solvent (like water or ethanol) allows for the formation of a carbocation, which is then trapped by the solvent to form an alcohol.[1][2]

  • Troubleshooting Steps:

    • Change the Base: Switch to a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Strong bases favor the concerted E2 mechanism, which avoids the carbocation intermediate responsible for substitution.[8]

    • Change the Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) instead of a polar protic solvent. Aprotic solvents do not participate in solvolysis and can increase the effectiveness of the base.

    • Increase Temperature: Higher temperatures generally favor elimination over substitution.

Issue 2: The major product is the bromo-alkene instead of the expected chloro-alkene.

  • Possible Cause: While bromide is a better leaving group, specific reaction conditions can alter selectivity. This outcome is unusual but could be influenced by the choice of base and its interaction with the substrate.

  • Troubleshooting Steps:

    • Review Base Choice: A very bulky base might exhibit unusual selectivity due to steric hindrance around the bromine atom. Consider a smaller, strong base like sodium ethoxide in ethanol, while being mindful of competing SN2/E2 reactions.[9]

    • Analyze for Rearrangements: While unlikely with this specific substrate, unexpected products can sometimes arise from carbocation rearrangements in E1 reactions.[5][6] Confirm the structure of your product using spectroscopic methods (NMR, MS).

Issue 3: Difficulty in separating the alkene byproducts.

  • Possible Cause: 2-chloro-2-methylpropene and 2-bromo-2-methylpropene have similar structures and may have close boiling points, making distillation challenging.

  • Troubleshooting Steps:

    • Optimize Reaction Selectivity: The best approach is to maximize the formation of the desired alkene. Employing conditions that strongly favor the departure of the better leaving group (Br) is key.

    • Chromatographic Separation: If a mixture is unavoidable, column chromatography using a non-polar stationary phase (like silica (B1680970) gel) and a non-polar eluent (e.g., hexane) should effectively separate the two halogenated alkenes based on their differing polarities.

Data Presentation

Table 1: Representative Product Distribution under Various Conditions

Condition IDBase/SolventTemperatureMajor Product(s)Minor Product(s)Predominant Mechanism
A0.1 M NaOH / H₂O50°C2-chloro-2-methylpropan-2-ol2-chloro-2-methylpropeneSN1 / E1
B1.0 M KOH / Ethanol75°C2-chloro-2-methylpropene2-bromo-2-methylpropene, Substitution productsE2 / E1
C1.0 M Potassium tert-butoxide / tert-Butanol80°C2-chloro-2-methylpropene2-bromo-2-methylpropeneE2

Note: The ratios are illustrative and will vary based on precise experimental parameters.

Experimental Protocols

Protocol 1: Maximizing E2 Elimination to Yield 2-chloro-2-methylpropene

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of anhydrous tert-butanol.

  • Reagents: Carefully add 5.6 g (50 mmol) of potassium tert-butoxide to the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: While stirring, slowly add 4.7 g (25 mmol) of this compound to the mixture via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: Illustrative E1/SN1 Reaction

  • Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, combine 50 mL of a 50:50 ethanol/water mixture.

  • Addition of Substrate: Add 4.7 g (25 mmol) of this compound to the solvent mixture.

  • Reaction: Heat the mixture to 50°C and stir for 8-12 hours.

  • Analysis: The resulting mixture will contain the starting material, elimination products (alkenes), and substitution products (alcohols). This protocol is typically used for mechanistic studies rather than synthetic preparation due to the complex product mixture. The products can be separated and identified using GC-MS and NMR spectroscopy.

Visualizations

E1_SN1_Pathway Substrate This compound Carbocation Tertiary Carbocation [(CH3)2C+Cl] Substrate->Carbocation - Br- (slow, RDS) E1_Product 2-chloro-2-methylpropene (E1 Product) Carbocation->E1_Product - H+ SN1_Product 2-chloro-2-methylpropan-2-ol (SN1 Product) Carbocation->SN1_Product + H2O, then -H+ Solvent_E1 Base (Solvent) Solvent_E1->Carbocation Solvent_SN1 Nucleophile (Solvent, e.g., H2O) Solvent_SN1->Carbocation

Caption: Competing E1 and SN1 pathways via a common carbocation intermediate.

E2_Mechanism cluster_Br Path A: Loss of HBr (Favored) cluster_Cl Path B: Loss of HCl (Disfavored) Start_Br Substrate + Strong Base TS_Br Transition State (H-Base, C=C, C-Br bonds forming/breaking) Start_Br->TS_Br Concerted Step Product_Br 2-chloro-2-methylpropene TS_Br->Product_Br Start_Cl Substrate + Strong Base TS_Cl Transition State (H-Base, C=C, C-Cl bonds forming/breaking) Start_Cl->TS_Cl Concerted Step Product_Cl 2-bromo-2-methylpropene TS_Cl->Product_Cl Troubleshooting_Workflow Start Low Yield of Alkene Product? Check_Byproduct Analyze crude product for alcohol byproduct (GC-MS, NMR) Start->Check_Byproduct Alcohol_Present Alcohol Detected? Check_Byproduct->Alcohol_Present Solution Conditions favor SN1. Use strong, non-nucleophilic base (e.g., t-BuOK) in an aprotic solvent. Alcohol_Present->Solution Yes No_Alcohol Re-evaluate reaction time, temperature, and reagent purity. Alcohol_Present->No_Alcohol No End Problem Resolved Solution->End No_Alcohol->End

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-2-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Free Radical Bromination of 2-Chloropropane (B107684): This is a common and direct approach where 2-chloropropane is reacted with bromine in the presence of UV light or a radical initiator.

  • From N-bromo-2-chloro-2-methylpropanamide: This method involves the reaction of N-bromo-2-chloro-2-methylpropanamide with a base like sodium hydroxide (B78521) in the presence of a bromide source.[1]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors, including:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reactants can significantly impact the yield.

  • Side Reactions: The formation of byproducts, such as isomers or elimination products, is a common cause of low yields. For instance, in the free radical bromination of 2-chloropropane, the formation of 1-bromo-2-chloropropane (B1583154) is a potential side reaction, although bromination is generally more selective than chlorination.[2][3]

  • Impurities in Starting Materials: The presence of impurities in the starting materials can interfere with the reaction.

  • Inefficient Purification: Product loss during the workup and purification steps can lead to a lower isolated yield.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products can be achieved by:

  • Optimizing Reaction Conditions: Carefully controlling the temperature and reaction time can favor the desired reaction pathway. For free-radical halogenation, lower temperatures generally lead to higher selectivity.

  • Using a Selective Reagent: In free-radical halogenation, bromine is significantly more selective than chlorine, leading to a higher proportion of the desired isomer.[2][3][4]

  • Controlling Stoichiometry: Using the correct molar ratios of reactants can help to prevent over-halogenation or other unwanted side reactions.

Q4: What are the recommended purification techniques for this compound?

A4: The most common purification method for this compound is fractional distillation. The success of the purification depends on the difference in boiling points between the desired product and any impurities. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can help to remove any acidic byproducts before distillation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation - Inactive brominating agent.- Insufficient reaction temperature or time.- Presence of radical inhibitors in the starting materials.- Use a fresh batch of bromine or N-bromosuccinimide (NBS).- Gradually increase the reaction temperature and monitor the reaction progress by GC or TLC.- Ensure starting materials are pure and free from inhibitors. Consider passing them through a column of alumina.
Formation of Multiple Isomers - Lack of selectivity in the halogenation reaction.- Use bromine instead of chlorine for free-radical halogenation, as it is more selective for the tertiary carbon.[2][3][4]- Optimize the reaction temperature; lower temperatures generally favor higher selectivity.
Presence of Elimination Products - High reaction temperature.- Conduct the reaction at the lowest effective temperature.- Avoid the use of strong bases during the reaction or workup if possible.
Product Loss During Workup - Formation of emulsions during extraction.- Incomplete extraction of the product.- To break emulsions, add a small amount of brine (saturated NaCl solution).- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

Experimental Protocols

Method 1: Free Radical Bromination of 2-Chloropropane

This method relies on the selective nature of bromine in free-radical halogenation to favor the formation of this compound.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2-chloropropane (1.0 eq).

  • Initiate the reaction by exposing the flask to a UV lamp.

  • Slowly add bromine (1.0-1.1 eq) dropwise from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to irradiate the mixture for a specified time, monitoring the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted bromine and HBr.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purify the crude product by fractional distillation.

Quantitative Data:

ParameterCondition ACondition BCondition C
Reactant Ratio (2-Chloropropane:Br2) 1:11:1.11.2:1
Temperature (°C) 25 (reflux)40 (reflux)25 (reflux)
Reaction Time (h) 426
Initiator UV LampUV LampAIBN
Yield of this compound (%) Data not available in searched literatureData not available in searched literatureData not available in searched literature
Selectivity (2-Bromo-2-chloro : 1-Bromo-2-chloro) High (expected)High (expected)High (expected)

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Mix 2-Chloropropane and Bromine start->reactants reaction Initiate with UV light and Reflux reactants->reaction monitor Monitor by GC reaction->monitor wash Wash with NaHCO3 monitor->wash separate Separate Organic Layer wash->separate dry Dry with MgSO4 separate->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flow start Low Yield Issue check_reaction Check Reaction Progress by GC/TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes optimize_conditions Optimize Temperature for Selectivity (Lower Temp) side_products->optimize_conditions Yes purification_loss Check for Loss During Workup/Purification side_products->purification_loss No increase_time->check_reaction check_reagents Check Reagent Purity/ Activity change_reagent Consider More Selective Reagent (e.g., NBS) optimize_conditions->change_reagent

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Troubleshooting guide for reactions using 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-chloropropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

A1: Due to its structure as a tertiary haloalkane, this compound primarily undergoes nucleophilic substitution (S"N"1) and elimination (E1) reactions. The reaction pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. Strong, sterically hindered bases favor elimination, while weaker, less hindered nucleophiles in polar protic solvents tend to favor substitution.

Q2: Which halogen is the better leaving group, bromine or chlorine?

A2: Bromine is a better leaving group than chlorine. This is due to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond and the greater stability of the bromide anion in solution compared to the chloride anion.[1] In reactions involving this compound, the cleavage of the C-Br bond is generally favored.

Q3: How can I favor nucleophilic substitution over elimination?

A3: To favor nucleophilic substitution (S"N"1), use a weak base or a good nucleophile that is not strongly basic. Polar protic solvents, such as water, alcohols, or carboxylic acids, stabilize the carbocation intermediate, further promoting the S"N"1 pathway. Lower reaction temperatures also tend to favor substitution over elimination.

Q4: What conditions promote elimination reactions?

A4: Elimination (E1) is favored by the use of strong, bulky bases, such as potassium tert-butoxide.[2] Higher reaction temperatures and the use of less polar solvents will also increase the proportion of the elimination product, 2-chloro-propene.

Q5: Can I form a Grignard reagent with this compound?

A5: Formation of a Grignard reagent is possible. Due to the higher reactivity of the carbon-bromine bond, the magnesium insertion will preferentially occur at the C-Br bond, yielding 2-chloro-2-propylmagnesium bromide.[3] It is crucial to use anhydrous conditions, as Grignard reagents are highly reactive with water.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product

Problem: The yield of the nucleophilic substitution product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Competition from Elimination Reaction Use a less basic nucleophile. Employ a polar protic solvent to stabilize the carbocation intermediate. Lower the reaction temperature.
Poor Nucleophile Increase the concentration of the nucleophile. Consider using a more potent nucleophile if the reaction allows.
Instability of the Carbocation Intermediate Ensure the solvent is sufficiently polar to stabilize the tertiary carbocation.
Side Reactions with Solvent If the solvent is also a nucleophile (e.g., alcohol in alcoholysis), this can lead to a mixture of products. Choose a non-nucleophilic polar solvent if necessary.
Issue 2: Formation of Multiple Products

Problem: Analysis of the reaction mixture (e.g., by GC-MS) shows the presence of the starting material, the desired substitution product, and one or more unexpected products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Concurrent Substitution and Elimination Modify reaction conditions to favor one pathway. For substitution, use a weak base/good nucleophile and low temperature. For elimination, use a strong, bulky base and higher temperature.
Reaction with Both Halogens While the C-Br bond is more reactive, under harsh conditions or with prolonged reaction times, substitution or elimination of the chlorine atom can occur, leading to di-substituted or other byproducts. Use milder conditions and monitor the reaction progress to stop it once the desired product is formed.
Rearrangement of Carbocation While the tertiary carbocation from this compound is relatively stable, rearrangements are possible under certain conditions, though less common. This is generally not a major concern with this specific substrate.
Wurtz Coupling in Grignard Reactions During the formation of the Grignard reagent, a common side reaction is the coupling of two alkyl halide molecules. This can be minimized by slow addition of the this compound to the magnesium turnings.[3]

Experimental Protocols

Key Experiment 1: Nucleophilic Substitution (S"N"1) - Synthesis of 2-Chloro-2-propanol

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of acetone (B3395972) and water.

  • Add silver nitrate (B79036) (AgNO₃) (1.1 equivalents) to the solution. The silver ions will assist in the abstraction of the bromide ion.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a silver bromide (AgBr) precipitate.

  • Upon completion, filter the reaction mixture to remove the AgBr precipitate.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-2-propanol.

  • Purify the product by distillation.

Key Experiment 2: Elimination (E1) - Synthesis of 2-Chloropropene (B1346963)

Methodology:

  • In a round-bottom flask fitted with a distillation head and a receiving flask, place a solution of this compound (1 equivalent) in ethanol (B145695).

  • Add a solution of potassium hydroxide (B78521) (KOH) in ethanol (2 equivalents) dropwise to the flask while heating.

  • The elimination product, 2-chloropropene, is volatile and will distill as it is formed.

  • Collect the distillate in a cooled receiving flask.

  • Wash the distillate with water to remove any ethanol and then dry it over a suitable drying agent (e.g., calcium chloride).

  • The purity of the collected 2-chloropropene can be assessed by gas chromatography.

Data Presentation

Table 1: Expected Product Distribution in Reactions of this compound under Various Conditions (Illustrative)

Reaction Type Nucleophile/Base Solvent Temperature Major Product Minor Product(s)
S"N"1 H₂OH₂O/Acetone25°C2-Chloro-2-propanol2-Chloropropene
S"N"1 CH₃OHMethanol25°C2-Chloro-2-methoxypropane2-Chloropropene
E1 KOC(CH₃)₃tert-Butanol80°C2-Chloropropene2-tert-butoxy-2-chloropropane
Grignard Formation MgDiethyl Ether35°C2-Chloro-2-propylmagnesium bromideBiphenyl (from coupling)

Note: The data in this table are illustrative and based on general principles of organic reactivity for tertiary haloalkanes. Actual yields may vary.

Visualizations

Substitution_vs_Elimination This compound This compound Carbocation Tertiary Carbocation (2-chloro-2-propyl cation) This compound->Carbocation Slow, Rate-Determining (Loss of Br⁻) SN1_Product Substitution Product (e.g., 2-Chloro-2-propanol) Carbocation->SN1_Product Fast + Nucleophile (e.g., H₂O) E1_Product Elimination Product (2-Chloropropene) Carbocation->E1_Product Fast - H⁺ (Base)

Caption: S"N"1 and E1 pathways for this compound.

Grignard_Formation_Workflow Start Start: Dry Glassware and Anhydrous Ether Add_Mg Add Magnesium Turnings Start->Add_Mg Add_Halide Slowly Add This compound Add_Mg->Add_Halide Initiation Initiate Reaction (e.g., with I₂ crystal) Add_Halide->Initiation Reflux Maintain Gentle Reflux Initiation->Reflux Troubleshooting Troubleshooting: Reaction doesn't start? Initiation->Troubleshooting No reaction Grignard_Reagent Formation of 2-Chloro-2-propylmagnesium bromide Reflux->Grignard_Reagent Activate_Mg Activate Mg: - Add I₂ crystal - Apply gentle heat Troubleshooting->Activate_Mg Activate_Mg->Initiation

Caption: Workflow for Grignard reagent formation.

Troubleshooting_Logic Problem Low Yield or Multiple Products Check_Products Analyze Product Mixture (GC-MS, NMR) Problem->Check_Products Elimination_Product Elimination Product (2-Chloropropene) Present? Check_Products->Elimination_Product Substitution_Product Desired Substitution Product Present? Elimination_Product->Substitution_Product No Action_Elimination To Favor Substitution: - Use weaker base - Use polar protic solvent - Lower temperature Elimination_Product->Action_Elimination Yes Action_Substitution To Favor Elimination: - Use strong, bulky base - Use less polar solvent - Increase temperature Substitution_Product->Action_Substitution No Action_No_Product Check Starting Material Purity and Reaction Setup (e.g., anhydrous conditions for Grignard) Substitution_Product->Action_No_Product Yes, but low yield

Caption: Troubleshooting decision tree for reactions.

References

Challenges in the scale-up of 2-Bromo-2-chloropropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-2-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a laboratory scale?

A1: The primary laboratory-scale synthesis of this compound typically involves the free-radical halogenation of 2-chloropropane (B107684) or the reaction of isopropanol (B130326) with a mixture of hydrobromic and hydrochloric acids. Another potential, though less common, route is the addition of HBr to 2-chloropropene.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges in the scale-up include:

  • Exothermic Reaction Control: Halogenation reactions are often highly exothermic. Managing the heat generated is critical to prevent runaway reactions and ensure safety.

  • Byproduct Formation: The formation of isomers (e.g., 1-bromo-2-chloropropane) and di-halogenated products (e.g., 2,2-dibromopropane (B1583031) and 2,2-dichloropropane) is a significant issue that can reduce yield and complicate purification.

  • Corrosion: The use of hydrohalic acids (HBr and HCl) and the generation of acidic byproducts can lead to corrosion of standard reactor materials.

  • Purification: Separating the desired product from starting materials, isomers, and other byproducts can be challenging due to close boiling points, requiring efficient fractional distillation.

  • Handling of Hazardous Materials: Bromine and hydrohalic acids are corrosive and toxic, requiring specialized handling procedures and equipment at a larger scale.

Q3: How can I minimize the formation of isomeric and di-halogenated byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Control of Reaction Temperature: Lower reaction temperatures generally favor the desired product and reduce the rates of side reactions.

  • Stoichiometry Control: Precise control over the molar ratios of reactants is crucial. Using a slight excess of the propane (B168953) substrate can sometimes help to minimize di-halogenation.

  • Catalyst Selection: For certain routes, the choice of radical initiator or catalyst can influence selectivity.

  • Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and selectivity, potentially reducing the formation of unwanted byproducts by facilitating the reaction in a controlled manner.[1][2][3][4]

Q4: What materials of construction are recommended for the reactor and downstream equipment?

A4: Due to the corrosive nature of the reagents and byproducts, glass-lined steel reactors are often preferred for their chemical resistance. For piping and other equipment, materials such as Hastelloy or other corrosion-resistant alloys may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

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reagent_quality -> verify_reagents [label="Solution"]; low_temperature -> increase_temp [label="Solution"]; } end_dot Caption: Troubleshooting workflow for this compound synthesis.

Data Presentation

Table 1: Comparison of Synthetic Routes for Halogenated Propanes at Scale
Starting MaterialKey ReagentsTypical ScaleReported YieldPurityKey Challenges at Scale
2-ChloropropaneBromine, Radical InitiatorPilot Plant60-75%90-95%Control of exothermic bromination, formation of di-brominated byproducts.
IsopropanolHBr, HCl, Sulfuric AcidLaboratory/Pilot50-65%85-92%Handling of corrosive acids, complex workup to remove acid residues.
PropeneHBr, HCl, CatalystIndustrial>90% (for single halogenation)>98%Precise control of gas-phase reaction, catalyst deactivation, separation of isomers.[5]
Allyl ChlorideHBr, Radical InitiatorIndustrial~87% (for 1-bromo-3-chloropropane)~97%Continuous process control, byproduct separation.[6]

Note: Data is compiled from various sources on related haloalkane syntheses and may vary depending on specific reaction conditions and scale.

Table 2: Impact of Reaction Parameters on Purity
ParameterVariationEffect on PurityRecommendation for Scale-up
Temperature IncreaseDecreased purity due to increased side reactions (elimination, isomerization).Maintain lower temperatures with efficient cooling systems.
Molar Ratio (Brominating Agent:Substrate) IncreaseIncreased di-halogenation, reducing purity.Use a slight excess of the propane substrate and control the addition rate of the brominating agent.
Reaction Time ProlongedMay lead to product degradation or further side reactions.Monitor reaction progress (e.g., by GC) to determine optimal reaction time.
Mixing InsufficientLocalized high concentrations of reagents, leading to side products.Ensure efficient agitation throughout the reaction vessel.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound from 2-Chloropropane

Objective: To provide a general procedure for the synthesis of this compound suitable for a pilot plant scale.

Materials:

  • 2-Chloropropane

  • Bromine

  • Radical Initiator (e.g., AIBN or UV light)

  • Anhydrous solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)

  • 5% Sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, and addition funnel

  • Temperature and pressure monitoring probes

  • Jacketed cooling/heating system

  • Quench tank

  • Fractional distillation unit

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging the Reactor: Charge the reactor with 2-chloropropane and the anhydrous solvent.

  • Initiation: If using a chemical initiator like AIBN, add it to the reactor. If using UV initiation, ensure the light source is properly positioned.

  • Bromine Addition: Slowly add bromine to the reactor via the addition funnel. The reaction is exothermic, so the addition rate should be carefully controlled to maintain the desired reaction temperature (typically 20-40°C).

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the consumption of starting material and the formation of the product and byproducts.

  • Quenching: Once the reaction is complete, carefully transfer the reaction mixture to a quench tank containing a cold 5% sodium thiosulfate solution to neutralize any unreacted bromine.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum. Collect the fraction corresponding to the boiling point of this compound.

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Signaling Pathways and Logical Relationships

The synthesis of this compound via free-radical halogenation involves a chain reaction mechanism.

// Nodes initiation [label="Initiation\n(e.g., UV light or heat)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; br2 [label="Br-Br"]; br_radical [label="2 Br•"];

propagation [label="Propagation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; propane_derivative [label="CH3-CHCl-CH3"]; propane_radical [label="CH3-CCl•-CH3 + HBr"]; product [label="this compound\n(CH3-CBrCl-CH3) + Br•"];

termination [label="Termination", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; termination_products [label="Br2, C6H12Cl2, etc."];

// Connections initiation -> br2; br2 -> br_radical [label="Homolytic Cleavage"];

br_radical -> propagation; propagation -> propane_derivative; propane_derivative -> propane_radical [label="Hydrogen Abstraction by Br•"]; propane_radical -> br2 [label="Reaction with Br2"]; br2 -> product [style=invis]; propane_radical -> product;

product -> termination; termination -> termination_products [label="Radical Combination"]; } end_dot Caption: Simplified free-radical halogenation mechanism.

References

Preventing polymerization in 2-Bromo-2-chloropropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization and other side reactions when working with 2-Bromo-2-chloropropane.

Troubleshooting Guide: Preventing Polymerization and Side Reactions

Q1: My reaction mixture with this compound is turning viscous and forming a precipitate. What is happening and how can I prevent it?

A1: An increase in viscosity and the formation of a precipitate are strong indicators of undesired polymerization. This compound, a tertiary haloalkane, can be susceptible to side reactions that lead to polymer formation, especially under certain conditions.

Potential Causes and Solutions:

  • Free-Radical Polymerization: Exposure to light (UV radiation), heat, or the presence of radical initiators (e.g., peroxides from aged solvents) can trigger the formation of free radicals, leading to chain-reaction polymerization.[1][2]

    • Prevention:

      • Conduct reactions in the dark or using amber glass vessels to protect from light.

      • Maintain a low reaction temperature.

      • Ensure all solvents are freshly distilled and free of peroxides.

      • Consider adding a radical inhibitor.

  • Elimination Followed by Polymerization: this compound can undergo dehydrohalogenation (elimination of HBr or HCl) to form reactive alkenes like 2-bromo-1-propene or 2-chloro-1-propene, which can then polymerize.[3][4] This is often promoted by bases or high temperatures.

    • Prevention:

      • Avoid strong bases if they are not essential for your desired reaction.

      • Maintain the lowest possible reaction temperature to disfavor elimination reactions.

      • Use a non-polar, aprotic solvent if compatible with your reaction chemistry.

  • Acid-Catalyzed Reactions: Trace amounts of acid can catalyze side reactions, potentially leading to the formation of byproducts that can polymerize.

    • Prevention:

      • Use acid-free and dry solvents and reagents.

      • Consider adding a non-nucleophilic, sterically hindered base (e.g., a proton sponge) if your reaction is sensitive to acid but cannot tolerate a strong base.

Q2: I observe discoloration (e.g., yellowing or browning) in my this compound starting material or reaction mixture. What does this indicate?

A2: Discoloration is often a sign of degradation or the formation of impurities. This can be a precursor to polymerization or an indication of other undesired side reactions.

Potential Causes and Solutions:

  • Degradation upon Storage: Prolonged storage, especially at room temperature and exposed to light and air, can lead to the slow decomposition of this compound.

    • Prevention: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Impurities: Impurities in the starting material or solvents can initiate decomposition.

    • Prevention: Use high-purity this compound and purify solvents before use.

  • Oxidation: Although less common for saturated haloalkanes, oxidation can occur in the presence of oxygen, especially when initiated by light or heat.

    • Prevention: Degas solvents and perform reactions under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q3: What are the typical side reactions of this compound that I should be aware of?

A3: Besides polymerization, this compound can undergo several other side reactions:

  • Elimination (Dehydrohalogenation): As a tertiary haloalkane, it is prone to elimination reactions in the presence of a base or heat to form alkenes.[3][4]

  • Nucleophilic Substitution (SN1): In the presence of a nucleophile, it can undergo SN1 reactions to form substitution products.

  • Disproportionation: At elevated temperatures, it can undergo disproportionation to form 2,2-dibromopropane (B1583031) and 2,2-dichloropropane.[3]

Q4: Are there any recommended inhibitors to prevent the polymerization of this compound?

A4: While specific data for this compound is limited, general principles for stabilizing halogenated hydrocarbons can be applied. The addition of a small amount of a radical inhibitor can be effective.

Inhibitor ClassExamplesTypical Concentration (w/w)Mechanism of Action
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Hydroquinone0.01 - 0.1%Scavenge free radicals to terminate chain reactions.
Amines Triethylamine, Diisopropylethylamine0.1 - 1%Act as acid scavengers and can inhibit some radical pathways.
Orthoesters Trimethyl orthoformate, Triethyl orthoformate0.1 - 5%Act as acid scavengers, reacting with any generated HBr or HCl.[5]

Note: The choice of inhibitor must be compatible with your specific reaction conditions and desired product. Always perform a small-scale test to ensure the inhibitor does not interfere with the intended reaction.

Q5: How should I properly store and handle this compound to maintain its stability?

A5: Proper storage and handling are crucial to prevent degradation and the initiation of polymerization.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of thermal decomposition and side reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Light Store in an amber or opaque, tightly sealed container.Protects from UV light, which can initiate free-radical reactions.[1]
Purity Use high-purity grade and consider re-purification if stored for a long time.Impurities can act as catalysts for decomposition or polymerization.

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

This protocol is recommended if the starting material shows signs of discoloration or if high purity is required.

  • Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry.

  • Drying (Optional): If water contamination is suspected, pre-dry the this compound with a suitable drying agent like anhydrous magnesium sulfate, followed by filtration.

  • Distillation:

    • Add the this compound to the distillation flask along with a few boiling chips.

    • Heat the flask gently in a heating mantle.

    • Collect the fraction that distills at the expected boiling point (approximately 94-95°C at atmospheric pressure).

  • Storage: Immediately store the purified product under an inert atmosphere in a cool, dark place. If it is to be stored for an extended period, consider adding a stabilizer (see Q4).

Protocol 2: Setting up an Inert Atmosphere for Reaction

This protocol is essential for preventing side reactions initiated by oxygen or moisture.

  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Assembly: Assemble the reaction apparatus while maintaining a positive pressure of the inert gas. Use septa and needles for reagent addition where possible.

  • Solvent Degassing: If using a solvent, ensure it is degassed prior to use. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by a freeze-pump-thaw technique for more sensitive reactions.

  • Reaction: Maintain a gentle flow of inert gas over the reaction mixture throughout the experiment. A bubbler filled with mineral oil can be used to monitor the gas flow and prevent backflow of air.

Visualizations

Experimental_Workflow Workflow for Preventing Polymerization start Start: this compound Reaction check_purity Check Purity and Appearance (e.g., NMR, GC) start->check_purity purify Purify by Distillation (if necessary) check_purity->purify Impure/ Discolored setup_reaction Set up Reaction Under Inert Atmosphere check_purity->setup_reaction Pure purify->setup_reaction add_inhibitor Consider Adding Inhibitor (e.g., BHT) setup_reaction->add_inhibitor inhibitor_added Add Inhibitor add_inhibitor->inhibitor_added Yes control_temp Maintain Low Reaction Temperature add_inhibitor->control_temp No inhibitor_added->control_temp protect_light Protect from Light (Amber flask/foil) control_temp->protect_light monitor_reaction Monitor Reaction Progress (TLC, GC, etc.) protect_light->monitor_reaction workup Reaction Work-up monitor_reaction->workup

Caption: Experimental workflow to minimize polymerization.

logical_relationship Troubleshooting Logic for Undesired Polymerization issue Issue: Viscosity Increase or Precipitate Formation cause Potential Cause? issue->cause cause1 Free Radical Initiation (Light, Heat, Peroxides) cause->cause1 Yes cause2 Elimination to Alkene (Base, Heat) cause->cause2 Yes cause3 Acid Catalysis cause->cause3 Yes solution1 Solution: - Protect from light - Lower temperature - Use fresh solvents - Add radical inhibitor cause1->solution1 solution2 Solution: - Avoid strong bases - Lower temperature cause2->solution2 solution3 Solution: - Use dry, acid-free reagents - Add non-nucleophilic base cause3->solution3

Caption: Logic diagram for troubleshooting polymerization.

References

Technical Support Center: Analysis of Reaction Intermediates in 2-Bromo-2-chloropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-chloropropane. It provides detailed troubleshooting advice, answers to frequently asked questions, and standardized protocols to assist in identifying and managing reaction intermediates and byproducts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through free-radical halogenation pathways.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield can stem from several factors:

  • Inefficient Initiation: The free-radical chain reaction may not be starting effectively. Ensure your UV light source is functional and at the correct wavelength, or that your chemical initiator (like AIBN) has not expired.

  • Presence of Inhibitors: Oxygen is a potent radical inhibitor. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and that solvents are thoroughly de-gassed. Phenolic impurities in reagents can also act as inhibitors.

  • Suboptimal Temperature: Radical halogenation is temperature-sensitive. Temperatures that are too low can lead to a slow reaction rate, while excessively high temperatures can favor elimination side reactions, reducing the yield of the desired product.[1]

  • Reagent Stoichiometry: An incorrect ratio of the halogenating agent to the substrate can result in incomplete conversion. Carefully check the molar equivalents of your starting materials.

Q2: My final product is contaminated with significant amounts of 2,2-dichloropropane (B165471) and 2,2-dibromopropane. How can I improve selectivity?

A2: The formation of di-halogenated byproducts is a common issue in mixed halogenations.[2][3]

  • Control Halogen Concentration: The relative rates of reaction for chlorine and bromine radicals are different. Chlorine is more reactive and less selective than bromine.[4][5][6] Using a controlled feed of the more reactive halogenating agent (e.g., slow addition of chlorine gas) can help minimize double-halogenation at the same carbon.

  • Use of Selective Halogenating Agents: Consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) as sources for bromine and chlorine radicals, respectively. These reagents can provide a low, steady concentration of the halogen radical, which can improve selectivity.

  • Monitor Reaction Progress: Use Gas Chromatography (GC) to monitor the reaction. Stop the reaction once the desired conversion of the starting material is achieved to prevent further halogenation of the product.

Q3: The GC-MS analysis of my crude product shows multiple unexpected peaks with similar fragmentation patterns. What are they likely to be?

A3: Besides the di-halogenated products mentioned above, you may be forming constitutional isomers.

  • Isomeric Byproducts: Free-radical halogenation of a propane (B168953) backbone can lead to substitution at either the primary (C1) or secondary (C2) carbons.[7] Although the tertiary radical leading to this compound is more stable, some amount of 1-bromo-2-chloropropane (B1583154) or 2-bromo-1-chloropropane (B110360) may form.[6][7]

  • Elimination Products: At higher temperatures, the 2-propyl radical intermediate or the final product can undergo elimination to form alkenes like 2-chloropropene (B1346963) or 2-bromopropene.[1][8] These can subsequently react further, leading to a complex mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction intermediate in the free-radical synthesis of this compound?

A1: The key intermediate is the 2-chloro-2-propyl radical . This is a tertiary radical formed by the abstraction of a hydrogen atom from the C2 position of 2-chloropropane (B107684) by a halogen radical (Br• or Cl•). Tertiary radicals are significantly more stable than secondary or primary radicals, which is why substitution at the C2 position is the major reaction pathway.[7]

Q2: How does the stability of the radical intermediate influence the reaction outcome?

A2: The stability of the radical intermediate is the most critical factor determining the regioselectivity of the reaction. The order of radical stability is tertiary > secondary > primary. The reaction proceeds preferentially through the most stable intermediate possible.[6][7] In this synthesis, the formation of the tertiary 2-chloro-2-propyl radical is energetically favored over the formation of a primary radical at C1, leading to this compound as the major product.

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature affects both the reaction rate and the selectivity.

  • Rate: Like most chemical reactions, the rate of radical halogenation increases with temperature.

  • Selectivity: Bromination is generally less exothermic and more selective than chlorination. At higher temperatures, the selectivity of both halogenations decreases, meaning you are more likely to get a statistical mixture of isomeric products.[5] Furthermore, high temperatures can provide enough energy to overcome the activation barrier for competing side reactions, such as elimination.[1]

Key Analytical Data

Identifying intermediates and byproducts relies on accurate spectroscopic analysis. The following table summarizes expected ¹H NMR chemical shifts for the target product and common impurities.

Compound NameStructure¹H NMR Chemical Shift (ppm)Multiplicity
This compound CH₃-C(Br)(Cl)-CH₃~2.1 ppmSinglet (s)
2,2-DichloropropaneCH₃-C(Cl)₂-CH₃~2.0 ppmSinglet (s)
2,2-DibromopropaneCH₃-C(Br)₂-CH₃~2.5 ppmSinglet (s)
2-Chloropropane (Starting Material)CH₃-CH(Cl)-CH₃~1.5 ppm (CH₃), ~4.1 ppm (CH)Doublet (d), Septet (sept)

Note: These are approximate values. Actual shifts can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: General Synthesis via Free-Radical Halogenation

This is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., Argon).

  • Reagents: Charge the flask with 2-chloropropane (1.0 eq) in a suitable dry solvent (e.g., CCl₄).

  • Initiation: Begin irradiation of the flask with a UV lamp (or add a chemical initiator like AIBN, ~0.02 eq).

  • Halogenation: Slowly add the brominating agent (e.g., N-bromosuccinimide, 1.1 eq) portion-wise or a solution of Br₂ in CCl₄ via the dropping funnel over 1-2 hours.

  • Monitoring: Maintain a gentle reflux or a constant temperature (e.g., 40-50 °C). Monitor the reaction progress by taking aliquots and analyzing via GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Wash the mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining halogen, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation.

Protocol 2: Sample Preparation for GC-MS Analysis

  • Sampling: Using a clean, dry syringe, withdraw approximately 0.1 mL of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing 1 mL of a quench solution (e.g., dilute sodium thiosulfate) to stop the reaction.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to the vial. Cap and shake vigorously to extract the organic components.

  • Drying: Allow the layers to separate. Using a pipette, transfer the top organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄).

  • Dilution: Transfer the dried organic solution to a GC vial. Dilute further with the analysis solvent if necessary to meet the concentration requirements of the instrument.

  • Analysis: Inject the sample into the GC-MS and run the appropriate analytical method to separate and identify the components.

Visual Guides

The following diagrams illustrate the key pathways and workflows discussed.

Reaction_Pathway Figure 1: Free-Radical Reaction Pathway Reactant 2-Chloropropane Intermediate Intermediate: 2-Chloro-2-propyl Radical Reactant->Intermediate HBr Initiation Initiation (UV Light / Δ) HalogenRadical Br• Initiation->HalogenRadical HalogenRadical->Intermediate H abstraction Product This compound Intermediate->Product Br addition HalogenMolecule Br₂ HalogenMolecule->Product Product->HalogenRadical regenerates Br• Propagation Propagation Analysis_Workflow Figure 2: Experimental Workflow for Analysis Start Take Aliquot from Reaction Mixture Quench Quench Reaction (e.g., Na₂S₂O₃ soln.) Start->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Filter Filter / Dilute Sample Dry->Filter Analyze Analyze via GC-MS Filter->Analyze Identify Identify Product, Intermediates, Byproducts Analyze->Identify Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Problem Low Yield or Impure Product? LowYield Low Yield Problem->LowYield Yield Issue ImpureProduct Impure Product Problem->ImpureProduct Purity Issue CheckInitiation Check Initiator / UV Source LowYield->CheckInitiation Cause? CheckInhibitors De-gas Solvents / Use Pure Reagents LowYield->CheckInhibitors Cause? CheckTemp Optimize Temperature LowYield->CheckTemp Cause? CheckSelectivity Control Halogen Addition Rate ImpureProduct->CheckSelectivity Cause? CheckMonitoring Monitor by GC to Avoid Over-reaction ImpureProduct->CheckMonitoring Cause? CheckPurification Improve Fractional Distillation ImpureProduct->CheckPurification Cause?

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-2-chloropropane and Other Haloalkanes for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate haloalkane substrate is a critical decision in synthetic chemistry. This guide provides an objective comparison of 2-Bromo-2-chloropropane with other relevant haloalkanes, supported by physicochemical data and established experimental protocols. The focus is on reactivity in nucleophilic substitution and elimination reactions, which are fundamental transformations in the synthesis of complex organic molecules.

Physicochemical Properties: A Quantitative Comparison

The physical and chemical properties of a haloalkane dictate its behavior in a reaction, including its solubility in various solvents and its boiling point, which is crucial for reaction setup and product purification. The following table summarizes key physicochemical data for this compound and a selection of other tertiary and secondary haloalkanes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₃H₆BrCl157.4494-961.533
2-Bromopropane C₃H₇Br122.9959-601.31
2-Chloropropane C₃H₇Cl78.5435-360.862
tert-Butyl bromide C₄H₉Br137.0273.31.22
tert-Butyl chloride C₄H₉Cl92.5751-520.851

Reactivity in Nucleophilic Substitution and Elimination Reactions

Haloalkanes are versatile electrophiles that undergo both nucleophilic substitution and elimination reactions. The structure of the haloalkane is a primary determinant of the reaction pathway. Tertiary haloalkanes, such as this compound, predominantly react via unimolecular (SN1 and E1) mechanisms due to the formation of a stable tertiary carbocation intermediate.

Unimolecular Reactions (SN1 and E1)

The SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) reactions of tertiary haloalkanes proceed through a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step.

Key Factors Influencing SN1/E1 Reactivity:

  • Carbocation Stability: Tertiary carbocations are more stable than secondary and primary carbocations due to hyperconjugation and inductive effects from the alkyl groups. This inherent stability is why tertiary haloalkanes readily undergo SN1 and E1 reactions.[1][2]

  • Leaving Group Ability: The rate of SN1 and E1 reactions is dependent on the leaving group's ability to depart. Weaker bases are better leaving groups. The general trend for halogens is I > Br > Cl > F. Therefore, a bromoalkane will typically react faster than its corresponding chloroalkane in SN1 and E1 reactions.

  • Solvent: Polar protic solvents (e.g., water, ethanol) are excellent for SN1 and E1 reactions as they can stabilize both the carbocation intermediate and the departing halide ion.

  • Temperature: Higher temperatures favor elimination (E1) over substitution (SN1).[3]

  • Nature of the Nucleophile/Base: Weakly basic nucleophiles favor SN1 reactions, while stronger, bulkier bases will promote E1 elimination.

This compound, being a tertiary haloalkane with two different halogen leaving groups, presents an interesting case. The C-Br bond is weaker than the C-Cl bond, making the bromide the better leaving group. Therefore, in a nucleophilic substitution or elimination reaction, the bromine atom is expected to leave preferentially.

The following diagram illustrates the general mechanistic pathways for SN1 and E1 reactions of a tertiary haloalkane.

G cluster_0 Reaction Initiation cluster_1 Rate-Determining Step cluster_2 Product Formation Tertiary Haloalkane Tertiary Haloalkane Carbocation Intermediate Carbocation Intermediate Tertiary Haloalkane->Carbocation Intermediate Slow (Ionization) Leaving Group Leaving Group Substitution Product (SN1) Substitution Product (SN1) Carbocation Intermediate->Substitution Product (SN1) Fast + Nucleophile Elimination Product (E1) Elimination Product (E1) Carbocation Intermediate->Elimination Product (E1) Fast - H+ (Base) G A Select Haloalkanes (e.g., this compound, tert-Butyl bromide) B Choose Reaction Type (SN1 or E1/E2) A->B C Define Reaction Conditions (Solvent, Temperature, Nucleophile/Base) B->C D Run Parallel Experiments C->D E Monitor Reaction Progress (e.g., Titration, Chromatography, Spectroscopy) D->E G Characterize Products D->G F Analyze and Compare Rates E->F H Draw Conclusions on Relative Reactivity F->H G->H

References

A Comparative Analysis of the Reactivity of 2-Bromo-2-chloropropane and 2,2-dichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-bromo-2-chloropropane and 2,2-dichloropropane (B165471). The information presented herein is supported by established chemical principles and experimental data to assist researchers in selecting the appropriate substrate for their synthetic needs.

Core Principles of Reactivity

The reactivity of haloalkanes in nucleophilic substitution and elimination reactions is fundamentally governed by the nature of the leaving group. In the case of this compound and 2,2-dichloropropane, both are tertiary haloalkanes, and their reactions are thus dominated by SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) pathways. The rate-determining step in both mechanisms is the formation of a tertiary carbocation intermediate through the heterolytic cleavage of the carbon-halogen bond.

The facility of this bond cleavage is directly related to the stability of the resulting halide anion, which serves as the leaving group. Larger halide ions with a more diffuse negative charge are more stable and, consequently, better leaving groups. The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2] This principle dictates that the carbon-bromine bond is more labile than the carbon-chlorine bond.

Therefore, this compound, possessing a bromine atom, is anticipated to be significantly more reactive than 2,2-dichloropropane in reactions where the cleavage of a carbon-halogen bond is the rate-determining step.

Quantitative Reactivity Comparison

SubstrateLeaving GroupRelative Rate of Solvolysis (SN1)
tert-Butyl BromideBr⁻~40-100
tert-Butyl ChlorideCl⁻1

Note: The relative rates can vary depending on the solvent and temperature, but the trend remains consistent, with the bromide being a significantly better leaving group.

This data strongly suggests that this compound will undergo nucleophilic substitution and elimination reactions at a considerably faster rate than 2,2-dichloropropane under identical conditions.

Reaction Pathways and Mechanisms

Both this compound and 2,2-dichloropropane, being tertiary haloalkanes, will predominantly undergo SN1 and E1 reactions. The initial and rate-determining step for both pathways is the formation of the 2-propyl cation.

Nucleophilic Substitution (SN1)

In the presence of a nucleophile (e.g., water, alcohols), the carbocation intermediate will be attacked to form a substitution product.

SN1_Mechanism sub Substrate (this compound or 2,2-dichloropropane) ts1 Transition State 1 sub->ts1 Slow (Rate-Determining) carbocation 2-Propyl Cation Intermediate ts1->carbocation Leaving Group Departs ts2 Transition State 2 carbocation->ts2 Fast + Nucleophile product Substitution Product ts2->product

Caption: Generalized SN1 reaction pathway.

Elimination (E1)

In the presence of a base (which can also be the solvent), the carbocation can lose a proton from an adjacent carbon to form an alkene.

E1_Mechanism sub Substrate (this compound or 2,2-dichloropropane) ts1 Transition State 1 sub->ts1 Slow (Rate-Determining) carbocation 2-Propyl Cation Intermediate ts1->carbocation Leaving Group Departs ts2 Transition State 2 carbocation->ts2 Fast + Base product Elimination Product (Propene) ts2->product - H⁺

Caption: Generalized E1 reaction pathway.

Experimental Protocols

Comparative Reactivity Study via Solvolysis

This experiment aims to qualitatively and semi-quantitatively compare the reactivity of this compound and 2,2-dichloropropane by monitoring the rate of solvolysis. The production of halide ions in solution can be detected by the formation of a precipitate with silver nitrate (B79036).

Materials:

  • This compound

  • 2,2-dichloropropane

  • Ethanolic silver nitrate solution (0.1 M)

  • Ethanol

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Set up a water bath at a constant temperature (e.g., 50 °C).

  • Label two test tubes, one for each haloalkane.

  • Add 2 mL of the ethanolic silver nitrate solution to each test tube.

  • Place the test tubes in the water bath to allow them to reach thermal equilibrium.

  • Simultaneously add 5 drops of this compound to one test tube and 5 drops of 2,2-dichloropropane to the other.

  • Start the stopwatch immediately.

  • Observe the test tubes and record the time taken for a precipitate of silver halide to appear in each.

Expected Outcome:

A precipitate of silver bromide (creamy) will form significantly faster in the test tube containing this compound compared to the formation of silver chloride (white) in the test tube with 2,2-dichloropropane. This provides a clear visual indication of the higher reactivity of the bromo-chloro compound.

Reactivity_Workflow A Prepare ethanolic AgNO3 in two test tubes B Equilibrate at constant temperature A->B C1 Add this compound B->C1 C2 Add 2,2-dichloropropane B->C2 D Start stopwatch C1->D C2->D E1 Observe time for AgBr precipitate formation D->E1 E2 Observe time for AgCl precipitate formation D->E2 F Compare reaction times E1->F E2->F

Caption: Workflow for the comparative reactivity experiment.

Synthesis of this compound

A plausible laboratory-scale synthesis involves the addition of hydrogen bromide to 2-chloropropene (B1346963).

Materials:

  • 2-chloropropene

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous ether (as solvent)

  • Apparatus for gas addition or reaction at low temperature

Procedure:

  • Dissolve 2-chloropropene in anhydrous ether in a flask equipped with a gas inlet tube and cooled in an ice-salt bath.

  • Bubble anhydrous hydrogen bromide gas through the solution with stirring. The reaction is typically rapid.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, wash the ethereal solution with a cold, dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting this compound by fractional distillation.

Hydrolysis of 2,2-dichloropropane to Acetone (B3395972)

This reaction is a classic example of the hydrolysis of a geminal dihalide.

Materials:

  • 2,2-dichloropropane

  • Aqueous potassium hydroxide (B78521) or sodium hydroxide solution

  • Distillation apparatus

Procedure:

  • Place the aqueous alkali solution in a round-bottom flask equipped with a dropping funnel and a distillation head.

  • Heat the alkali solution to reflux.

  • Add 2,2-dichloropropane dropwise from the dropping funnel.

  • The acetone formed will co-distill with water.

  • Collect the distillate.

  • The acetone can be separated and purified from the aqueous distillate by fractional distillation.

Conclusion

The presence of a bromine atom in this compound renders it a more reactive substrate than 2,2-dichloropropane in both nucleophilic substitution and elimination reactions that proceed through a carbocation intermediate. This is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. For synthetic applications requiring a tertiary propyl electrophile, this compound will generally provide faster reaction rates and may allow for milder reaction conditions. The choice between these two reagents will, therefore, depend on the desired reaction kinetics and the specific requirements of the synthetic protocol.

References

A Comparative Guide to 2-Bromo-2-chloropropane and 2,2-Dibromopropane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction sequence. Geminal dihaloalkanes, compounds bearing two halogen atoms on the same carbon, are versatile building blocks. This guide provides an objective, data-supported comparison between two such reagents: 2-bromo-2-chloropropane and 2,2-dibromopropane (B1583031). We will delve into their physical properties, synthesis, reactivity, and applications, offering a comprehensive resource for selecting the appropriate reagent for your synthetic needs.

Physical and Chemical Properties

A fundamental understanding of the physical properties of a reagent is crucial for experimental design, particularly concerning reaction setup and purification. The key properties of this compound and 2,2-dibromopropane are summarized below. Notably, 2,2-dibromopropane has a significantly higher molecular weight and boiling point.

PropertyThis compound2,2-Dibromopropane
CAS Number 2310-98-7[1][2]594-16-1
Molecular Formula C₃H₆BrCl[1]C₃H₆Br₂
Molecular Weight 157.44 g/mol [1]201.89 g/mol
Boiling Point 94-95.6 °C[3]113-114 °C
Density 1.533 g/cm³1.78 - 2.03 g/cm³
Appearance Colorless liquidColorless to pale yellow liquid
Solubility Soluble in organic solvents.Low solubility in water; high solubility in organic solvents like hexane (B92381) and ether.[4]

Synthesis of Reagents

The accessibility and ease of synthesis of these reagents are important considerations for their practical application.

Synthesis of this compound

While multiple synthetic routes exist, a common laboratory approach involves the halogenation of a suitable precursor. One documented method is the synthesis from N-bromo-2-chloro-2-methylpropanamide.[5] Another potential route involves the free-radical bromination of 2-chloropropane, though this can lead to a mixture of products.

Synthesis of 2,2-Dibromopropane

2,2-Dibromopropane is readily synthesized by the addition of hydrogen bromide to propyne (B1212725), following Markovnikov's rule. This reaction proceeds via a vinyl bromide intermediate.

Experimental Protocol: Synthesis of 2,2-Dibromopropane from Propyne [6][7][8]

  • Reaction Setup: In a suitable reaction vessel equipped for gas handling and cooling, condense propyne (CH₃C≡CH).

  • Reagent Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the liquefied propyne. The reaction is typically carried out in excess HBr to ensure complete reaction to the gem-dihalide.

  • Reaction Conditions: The reaction is exothermic and should be cooled to control the temperature and prevent side reactions. The addition of two equivalents of HBr across the triple bond occurs.

  • Work-up and Purification: After the reaction is complete, the excess HBr is removed. The crude product is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by washing with water. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄) and purified by distillation to yield 2,2-dibromopropane.

Reactivity and Performance in Synthesis

Both this compound and 2,2-dibromopropane are tertiary gem-dihaloalkanes. Their reactivity is dominated by mechanisms that involve the formation of a carbocation intermediate, namely unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1).

Caption: Sₙ1 and E1 pathways for tertiary haloalkanes.

Comparative Reactivity: The Leaving Group Effect

The primary difference in the synthetic performance of these two compounds stems from the nature of the halogen leaving groups. In Sₙ1 reactions, the rate-determining step is the formation of the carbocation through the departure of a leaving group. The better the leaving group, the faster the reaction.

The stability of the halide anion (and thus its effectiveness as a leaving group) increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻.

  • 2,2-Dibromopropane: Possesses two good leaving groups (Br⁻). The initial substitution or elimination reaction will proceed at a rate determined by the C-Br bond cleavage.

  • This compound: Contains one excellent leaving group (Br⁻) and one good leaving group (Cl⁻).

Consequently, This compound is expected to react faster in an Sₙ1 or E1 reaction, as the initial C-Br bond is weaker and bromide is a better leaving group than chloride. The first reaction step will preferentially involve the cleavage of the C-Br bond.

Caption: Impact of leaving group on reaction rate.

Supporting Experimental Data

While direct comparative kinetic studies between these two specific compounds are not abundant in the literature, their relative reactivity can be reliably predicted and demonstrated through solvolysis experiments, such as reaction with silver nitrate (B79036) in ethanol. In this reaction, the rate of formation of the silver halide precipitate is a measure of the rate of carbocation formation.

Experimental Protocol: Comparative Solvolysis Rate [6][9][10][11]

  • Preparation: Prepare separate 0.1 M solutions of this compound and 2,2-dibromopropane in ethanol. Prepare a 0.1 M solution of silver nitrate (AgNO₃) in ethanol.

  • Reaction Initiation: In two separate test tubes, place 2 mL of the silver nitrate solution. At the same time, add 2 mL of the respective haloalkane solution to each test tube and start a timer.

  • Observation: Observe the formation of a precipitate (AgBr or AgCl). AgBr is a cream-colored precipitate, while AgCl is white.

  • Data Collection: Record the time taken for the first appearance of a persistent precipitate in each test tube.

Caption: Workflow for comparing haloalkane solvolysis rates.

Expected Results:

Based on leaving group ability, the test tube containing this compound will form a precipitate of AgBr significantly faster than the test tube with 2,2-dibromopropane would begin to react (also forming AgBr). This demonstrates the higher reactivity of the C-Br bond in the mixed halide compared to the C-Br bonds in the dibromo compound under these conditions.

ReagentExpected ObservationRelative RatePrimary Product
This compound Rapid formation of cream-colored AgBr precipitate.Faster2-Chloro-2-ethoxypropane (Sₙ1) / 2-chloro-propene (E1)
2,2-Dibromopropane Slower formation of cream-colored AgBr precipitate.Slower2-Bromo-2-ethoxypropane (Sₙ1) / 2-bromo-propene (E1)

Applications in Synthesis

Both reagents are valuable for introducing a C(CH₃)₂ unit into a molecule.

  • Formation of Alkenes and Alkynes: Both compounds can undergo elimination reactions. 2,2-dibromopropane, upon treatment with a strong base like sodium amide (NaNH₂), can undergo a double dehydrobromination to yield propyne.

  • Grignard Reagent Formation: The formation of a Grignard reagent from gem-dihalides can be complex. With 2,2-dibromopropane, reaction with magnesium can lead to the formation of a carbene-like species or undergo elimination. The mixed halide, this compound, would be expected to form the Grignard reagent at the more reactive C-Br bond, yielding 2-chloro-2-propylmagnesium bromide, a potentially useful but highly reactive intermediate.[7][12]

  • Cyclopropanation: Gem-dihalides are precursors to carbenes for cyclopropanation reactions. For example, treatment of a gem-dibromide with a strong base can generate a bromocarbene.

Conclusion

The choice between this compound and 2,2-dibromopropane depends on the specific synthetic objective.

  • For reactions requiring faster kinetics where the first substitution or elimination is the key step, This compound is the superior choice due to the better leaving group ability of bromide over chloride. The initial reaction will selectively occur at the C-Br bond, leaving a C-Cl bond that could potentially be manipulated in a subsequent step.

  • 2,2-Dibromopropane is the reagent of choice for reactions requiring two sequential eliminations , such as the synthesis of terminal alkynes. It also provides a substrate where both leaving groups have identical reactivity, which can be advantageous for symmetrical transformations.

This guide provides the foundational data and theoretical background to assist researchers in making an informed decision. As with any synthetic protocol, experimental conditions should be optimized for the specific substrate and desired outcome.

References

A Comparative Guide to the Efficacy of 2-Bromo-2-chloropropane and Isopropyl Bromide as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the alkylating efficacy of 2-bromo-2-chloropropane and isopropyl bromide. The information presented herein is based on established principles of physical organic chemistry and available experimental data for analogous compounds, offering a predictive framework for researchers selecting alkylating agents for specific synthetic applications.

Executive Summary

The choice of an alkylating agent is critical in organic synthesis and drug development, directly impacting reaction efficiency, yield, and impurity profiles. This guide evaluates two structurally related haloalkanes: this compound, a tertiary mixed haloalkane, and isopropyl bromide, a secondary bromoalkane.

Based on fundamental principles, This compound is predicted to be a significantly more reactive alkylating agent than isopropyl bromide in reactions proceeding through an S(_N)1 mechanism , owing to the greater stability of the tertiary carbocation intermediate. Conversely, isopropyl bromide is expected to be more effective in S(_N)2 reactions , where the tertiary structure of this compound presents substantial steric hindrance to nucleophilic attack. The presence of two potential leaving groups in this compound (bromide and chloride) adds another layer of complexity to its reactivity, with bromide being the superior leaving group.

Theoretical Framework: Reaction Mechanisms

The alkylating activity of haloalkanes is primarily governed by two nucleophilic substitution mechanisms: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular).

  • S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the ionization of the alkyl halide. The stability of the carbocation is the most critical factor influencing the reaction rate. Tertiary carbocations are significantly more stable than secondary carbocations.[1]

  • S(_N)2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the carbon center at the same time as the leaving group departs. This mechanism is sensitive to steric hindrance around the reaction center.[2]

The choice between these pathways is influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.[3]

Data Presentation: A Comparative Analysis

Table 1: Predicted Relative Reactivity in S(_N)1 Reactions (Solvolysis)
Alkyl HalideStructureClassificationPredicted Relative Rate of Solvolysis
Isopropyl bromide(CH(_3))(_2)CHBrSecondary1
This compound(CH(_3))(_2)C(Br)ClTertiary> 27,000*

* This value is an estimation based on the experimentally determined relative solvolysis rate of tert-butyl bromide (a tertiary alkyl halide) compared to isopropyl bromide (a secondary alkyl halide), which is approximately 27,000:1.[4] The presence of a chlorine atom on the tertiary carbon of this compound is expected to have a minor electronic effect on the stability of the carbocation compared to the significant stabilizing effect of the three alkyl groups.

Table 2: Predicted Relative Reactivity in S(_N)2 Reactions
Alkyl HalideStructureClassificationPredicted Relative Rate of S(_N)2 Reaction
Isopropyl bromide(CH(_3))(_2)CHBrSecondary1
This compound(CH(_3))(_2)C(Br)ClTertiaryNegligible

Note: Tertiary alkyl halides are generally considered unreactive in S(_N)2 reactions due to severe steric hindrance.[5][6]

Table 3: Properties of Leaving Groups
Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
Chloride (Cl
^-
)
HCl~ -7Good
Bromide (Br
^-
)
HBr~ -9Excellent

The better the leaving group, the faster the rate of both S(_N)1 and S(_N)2 reactions.[3] In this compound, the bromide ion is the much better leaving group.

Experimental Protocols

The following is a representative experimental protocol for the O-alkylation of a phenol (B47542) with an isopropyl halide, which can be adapted to compare the efficacy of this compound and isopropyl bromide.

Protocol: O-Alkylation of 2-Isopropylphenol (B134262)

Objective: To synthesize isopropyl (2-isopropylphenyl) ether via nucleophilic substitution.

Materials:

  • 2-Isopropylphenol

  • Isopropyl bromide (or this compound)

  • Sodium methoxide (B1231860)

  • Methanol (B129727) (anhydrous)

  • Diethyl ether

  • Claisen's alkali (potassium hydroxide (B78521) in methanol and water)

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Standard reflux and extraction glassware

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol. To this solution, add a solution of 2-isopropylphenol in methanol. Stir the mixture to form the sodium 2-isopropylphenoxide salt.

  • Alkylation: To the stirred solution of the phenoxide, add isopropyl bromide (or this compound) dropwise over several hours at room temperature.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and water. Separate the aqueous layer.

    • Wash the organic layer with Claisen's alkali to remove any unreacted phenol, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.

  • Purification and Analysis: Purify the crude product by distillation under reduced pressure. Analyze the product by techniques such as NMR and GC-MS to confirm its identity and purity.

(This protocol is adapted from a known synthesis of isopropyl (2-isopropylphenyl) ether.[7])

Mandatory Visualizations

Logical Relationship of Factors Influencing Nucleophilic Substitution

G cluster_substrate Alkyl Halide Structure cluster_reaction Reaction Pathway cluster_factors Key Factors a Primary sn2 SN2 a->sn2 Favored b Secondary (e.g., Isopropyl bromide) b->sn2 Possible sn1 SN1 b->sn1 Possible c Tertiary (e.g., this compound) c->sn1 Strongly Favored sterics Steric Hindrance sn2->sterics Sensitive to carbocation Carbocation Stability sn1->carbocation Dependent on sterics->a Low sterics->c High carbocation->a Low carbocation->c High

Caption: Factors influencing the nucleophilic substitution pathway of alkyl halides.

Experimental Workflow for Comparative Alkylation

G start Start: Prepare Nucleophile (e.g., Sodium Phenoxide) reagent1 Add Isopropyl Bromide start->reagent1 reagent2 Add this compound start->reagent2 reaction Allow Reaction to Proceed (Controlled Temperature and Time) reagent1->reaction reagent2->reaction workup Quench and Work-up (Extraction and Washing) reaction->workup analysis Analyze Products (GC-MS, NMR) workup->analysis comparison Compare Yield and Purity analysis->comparison

Caption: Experimental workflow for comparing alkylating agent efficacy.

Conclusion

The efficacy of this compound and isopropyl bromide as alkylating agents is highly dependent on the desired reaction mechanism. For reactions that can proceed through a stable tertiary carbocation (S(_N)1), this compound is predicted to be the superior reagent, offering significantly faster reaction rates. For S(_N)2 reactions, which are sensitive to steric bulk, isopropyl bromide is the more suitable choice, as this compound is likely to be unreactive. When using this compound, the reaction will proceed via the cleavage of the carbon-bromine bond due to the superior leaving group ability of bromide compared to chloride. Researchers should carefully consider the nature of their substrate, nucleophile, and desired reaction conditions when selecting between these two alkylating agents.

References

Comparative Analysis of SN1 and SN2 Reactions for 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nucleophilic substitution pathways of a tertiary haloalkane.

This guide provides a detailed comparative study of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions of 2-bromo-2-chloropropane. As a tertiary haloalkane, its reaction pathways are predominantly governed by the stability of the carbocation intermediate, favoring the SN1 mechanism. This document outlines the mechanistic principles, presents expected experimental outcomes in a comparative table, provides detailed experimental protocols for analysis, and visualizes the reaction pathways.

Mechanistic Overview

Nucleophilic substitution reactions are fundamental in organic synthesis, particularly in the development of pharmaceutical compounds. The reactivity of a haloalkane is dictated by the structure of the alkyl group. In the case of this compound, a tertiary haloalkane, the steric hindrance around the central carbon atom and the stability of the resulting tertiary carbocation are the primary determinants of the reaction mechanism.

  • SN1 Reaction: This is a two-step mechanism. The first and rate-determining step involves the slow ionization of the substrate to form a planar tertiary carbocation. The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face of the planar intermediate. This pathway is favored by polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, and by weak nucleophiles.[1][2][3]

  • SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. This "backside attack" results in an inversion of stereochemistry. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. For tertiary substrates like this compound, the SN2 pathway is significantly hindered due to steric crowding around the electrophilic carbon, making it generally unfavorable.[1][4]

Comparative Data of SN1 vs. SN2 Reactions

The following table summarizes the expected outcomes for the SN1 and SN2 reactions of this compound based on established principles of nucleophilic substitution reactions.

FeatureSN1 ReactionSN2 Reaction
Substrate This compound (Tertiary)This compound (Tertiary)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps, carbocation intermediateOne step, concerted
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., OH⁻, CN⁻)
Solvent Polar protic (e.g., water, ethanol)Polar aprotic (e.g., acetone, DMSO)
Stereochemistry Racemization (attack from both sides of planar carbocation)Inversion of configuration (backside attack)
Relative Rate Favored and fast for tertiary substratesExtremely slow to non-existent for tertiary substrates due to steric hindrance
Leaving Group Better leaving group leads to a faster reaction (I > Br > Cl > F)Better leaving group leads to a faster reaction (I > Br > Cl > F)

Reaction Pathway Visualization

The following diagram illustrates the competing SN1 and SN2 reaction pathways for this compound.

SN1_SN2_Comparison cluster_SN1 SN1 Pathway (Favored) cluster_SN2 SN2 Pathway (Disfavored) R_X This compound Carbocation Tertiary Carbocation Intermediate R_X->Carbocation Slow, Rate-Determining (Leaving group departs) Product_SN1 Substitution Product (Racemic Mixture) Carbocation->Product_SN1 Fast (Nucleophile attacks) R_X2 This compound Transition_State Transition State (Pentavalent Carbon) R_X2->Transition_State Concerted Step (Nucleophile attacks, Leaving group departs) Product_SN2 Substitution Product (Inversion of Stereochemistry) Transition_State->Product_SN2

Caption: Competing SN1 and SN2 reaction pathways for this compound.

Experimental Protocols

The following are proposed experimental protocols to study the SN1 and SN2 reactions of this compound.

Experiment 1: Solvolysis of this compound (SN1 Reaction)

Objective: To determine the rate of the SN1 reaction of this compound via solvolysis in an aqueous ethanol (B145695) solution and to identify the product.

Materials:

Procedure:

  • Prepare a 50:50 (v/v) solution of ethanol and water.

  • In an Erlenmeyer flask, dissolve a known amount of this compound in the aqueous ethanol solution.

  • Place the flask in a constant temperature water bath.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of cold acetone.

  • Titrate the liberated bromide and chloride ions with a standardized sodium hydroxide solution using phenolphthalein as an indicator. The amount of HBr and HCl formed is equivalent to the amount of substrate that has reacted.

  • Plot the concentration of the haloalkane versus time to determine the rate constant of the reaction. The reaction is expected to follow first-order kinetics.[5]

  • The primary product will be 2-chloro-2-methyl-2-propanol and 2-bromo-2-methyl-2-propanol, along with some elimination product (2-chloro-2-propene and 2-bromo-2-propene).

Experiment 2: Attempted SN2 Reaction of this compound

Objective: To demonstrate the steric hindrance of a tertiary substrate towards an SN2 reaction.

Materials:

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • Test tubes

  • Heating block

Procedure:

  • In a dry test tube, dissolve a small amount of this compound in anhydrous acetone.

  • In a separate test tube, dissolve a molar excess of sodium iodide in anhydrous acetone.

  • Combine the two solutions.

  • Heat the mixture gently in a heating block.

  • Observe for the formation of a precipitate (sodium bromide or sodium chloride). Due to the tertiary nature of the substrate, it is expected that no significant reaction will occur, indicating the disfavored nature of the SN2 pathway.

  • For comparison, a similar reaction can be run with a primary or secondary haloalkane, where a precipitate would be expected to form readily.

Conclusion

The reaction of this compound is a clear example of the principles governing nucleophilic substitution reactions. Due to its tertiary structure, it overwhelmingly favors the SN1 pathway through a stable carbocation intermediate, especially in the presence of weak nucleophiles and polar protic solvents. Conversely, the SN2 mechanism is strongly disfavored due to severe steric hindrance. This understanding is crucial for predicting reaction outcomes and designing synthetic pathways in chemical research and drug development.

References

A Comparative Guide to Selectivity in Radical Halogenation: 2-Bromo-2-chloropropane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity observed in the radical halogenation of various alkane substrates, with a particular focus on the unique case of 2-bromo-2-chloropropane. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document aims to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction to Radical Halogenation Selectivity

Radical halogenation is a fundamental transformation in organic synthesis, allowing for the functionalization of otherwise inert alkanes. The selectivity of this reaction—the preferential halogenation of one type of carbon-hydrogen (C-H) bond over another—is a critical factor in its synthetic utility. This selectivity is primarily governed by the stability of the radical intermediate formed during the hydrogen abstraction step. The generally accepted order of radical stability is tertiary > secondary > primary, which is reflected in the reactivity of the corresponding C-H bonds.

Furthermore, the nature of the halogenating agent plays a crucial role. Bromination is known to be significantly more selective than chlorination.[1] This difference is attributed to the endothermic nature of hydrogen abstraction by a bromine radical, leading to a later, more product-like transition state that is more sensitive to the stability of the resulting carbon radical (Hammond's Postulate).[1] In contrast, hydrogen abstraction by a chlorine radical is exothermic, with an earlier, reactant-like transition state, making it less selective.[1]

Comparative Analysis of Substrate Performance

The following tables summarize quantitative data on the product distribution for the radical halogenation of various alkanes. This data allows for a direct comparison of the selectivity observed with different substrates and halogenating agents.

Monochlorination Product Distribution
SubstratePrimary Chloride (%)Secondary Chloride (%)Tertiary Chloride (%)Citation(s)
Propane (B168953)4555-[2]
2-Methylpropane67-33[3]
2-Bromopropane (B125204)(Estimated) 58 (1-chloro-2-bromopropane)-(Estimated) 42 (2-chloro-2-bromopropane)[4] (Qualitative)
This compound (Estimated) >99 (1,2-dichloro-2-bromopropane)-(Estimated) <1 (Further substitution at tertiary carbon)(Estimated based on principles)
Monobromination Product Distribution
SubstratePrimary Bromide (%)Secondary Bromide (%)Tertiary Bromide (%)Citation(s)
Propane397-[2]
2-Methylpropane0.5-99.5[3]
This compound (Estimated) >99 (1,2-dibromo-2-chloropropane)-(Estimated) <1 (Further substitution at tertiary carbon)(Estimated based on principles)

Mechanistic Overview and Logical Relationships

The selectivity of radical halogenation is dictated by the kinetics of the propagation steps in the chain reaction mechanism. The relative rates of hydrogen abstraction from different C-H bonds determine the product distribution.

G General Mechanism of Radical Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiation X₂ → 2 X• (Initiated by UV light or heat) H_Abstraction R-H + X• → R• + H-X (Rate-determining step) Initiation->H_Abstraction Halogenation R• + X₂ → R-X + X• H_Abstraction->Halogenation Halogenation->H_Abstraction Chain reaction Termination1 X• + X• → X₂ Termination2 R• + X• → R-X Termination3 R• + R• → R-R

Caption: A diagram illustrating the initiation, propagation, and termination steps of a typical radical halogenation reaction.

The following diagram illustrates the logical relationship governing the selectivity based on the stability of the radical intermediate.

G Selectivity in Radical Halogenation cluster_stability Radical Stability Substrate Alkane Substrate (e.g., Propane, 2-Methylpropane) H_Abstraction Hydrogen Abstraction by Halogen Radical (X•) Substrate->H_Abstraction Radical_Intermediate Carbon Radical Intermediate (Primary, Secondary, or Tertiary) H_Abstraction->Radical_Intermediate Forms Product_Distribution Product Distribution (Determined by radical stability) Radical_Intermediate->Product_Distribution Stability dictates Tertiary Tertiary (most stable) Secondary Secondary Tertiary->Secondary Primary Primary (least stable) Secondary->Primary

Caption: The relationship between substrate, hydrogen abstraction, radical intermediate stability, and final product distribution.

Experimental Protocols

Below are detailed methodologies for key experiments in radical halogenation.

Protocol 1: Photochemical Chlorination of 2-Methylpropane

Objective: To determine the product distribution of the monochlorination of 2-methylpropane.

Materials:

  • 2-Methylpropane (isobutane)

  • Chlorine gas (Cl₂)

  • Quartz reaction vessel

  • UV lamp (e.g., mercury vapor lamp)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Neutralizing solution (e.g., aqueous sodium thiosulfate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A stream of 2-methylpropane and chlorine gas, in a controlled molar ratio (e.g., 10:1 to favor monochlorination), is passed through a quartz reaction vessel.

  • The reaction vessel is irradiated with a UV lamp to initiate the reaction. The temperature should be maintained, for example, at 25°C.

  • The gaseous effluent from the reactor is passed through a cold trap to condense the chlorinated products and unreacted 2-methylpropane.

  • The collected liquid is then washed with a neutralizing solution to remove any remaining chlorine and HCl.

  • The organic layer is separated, dried over a suitable drying agent, and analyzed by GC-MS to determine the relative percentages of 1-chloro-2-methylpropane (B167039) and 2-chloro-2-methylpropane.

Protocol 2: Radical Bromination of Propane using N-Bromosuccinimide (NBS)

Objective: To selectively synthesize 2-bromopropane from propane.

Materials:

  • Propane

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)

  • Anhydrous carbon tetrachloride (CCl₄) as solvent

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve NBS in anhydrous CCl₄.

  • Add a catalytic amount of AIBN to the solution.

  • Bubble propane gas through the solution while gently heating the mixture to reflux (approximately 77°C for CCl₄). The reaction is initiated by the thermal decomposition of AIBN.

  • The reaction progress can be monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015).

  • After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and an aqueous solution of sodium bicarbonate to remove any remaining impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The 2-bromopropane can be isolated and purified by fractional distillation.

Experimental Workflow Diagram

G Experimental Workflow for Radical Halogenation Start Start Reactants Combine Alkane and Halogenating Agent (with initiator/UV light) Start->Reactants Reaction Perform Reaction (Control Temperature and Time) Reactants->Reaction Workup Aqueous Workup (Neutralization and Washing) Reaction->Workup Drying Dry Organic Layer Workup->Drying Analysis Product Analysis (GC-MS, NMR) Drying->Analysis Purification Purification (Distillation/Chromatography) Analysis->Purification End End Purification->End

Caption: A generalized workflow for conducting and analyzing a radical halogenation experiment.

Conclusion

The selectivity of radical halogenation is a well-established principle in organic chemistry, with bromination offering significantly higher selectivity for the most substituted C-H bond compared to chlorination. While direct experimental data for the radical halogenation of this compound is sparse, the foundational principles of radical stability strongly suggest that halogenation would occur almost exclusively at the primary methyl positions. This guide provides a framework for understanding and predicting the outcomes of such reactions, supported by comparative data from analogous substrates and detailed experimental protocols. For professionals in drug development and chemical research, a thorough understanding of these selectivity principles is paramount for the rational design of synthetic routes.

References

A Mechanistic Showdown: 2-Bromo-2-chloropropane vs. 1-bromo-2-chloropropane in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the reactivity of haloalkanes is a cornerstone of molecular construction. This guide provides a detailed mechanistic comparison of two structurally isomeric dihalopropanes: 2-Bromo-2-chloropropane and 1-bromo-2-chloropropane (B1583154). Understanding their distinct reaction pathways under nucleophilic substitution and elimination conditions is crucial for researchers and drug development professionals in predicting reaction outcomes and designing synthetic routes. This analysis is supported by established principles of physical organic chemistry and illustrative experimental data.

Structural and Electronic Profile

This compound is a tertiary haloalkane, with both bromine and chlorine atoms attached to the central carbon. This steric bulk and the ability to form a stable tertiary carbocation are the defining features of its reactivity. In contrast, 1-bromo-2-chloropropane possesses a primary carbon bonded to bromine and a secondary carbon bonded to chlorine. This asymmetry in substitution patterns leads to a more complex reactivity profile, with multiple competing reaction pathways.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution reactions of these compounds are highly dependent on their structure. This compound, being a tertiary halide, predominantly undergoes substitution via the S(N)1 mechanism .[1] This two-step process involves the initial, rate-determining formation of a relatively stable tertiary carbocation, which is then rapidly attacked by a nucleophile.[2][3][4] The rate of this reaction is independent of the nucleophile's concentration.[5][6]

Conversely, 1-bromo-2-chloropropane can undergo substitution at two different sites. The primary carbon bearing the bromine atom is susceptible to attack via the S(N)2 mechanism , a single-step process where the nucleophile attacks the carbon as the bromide ion departs.[7][8] This pathway is sensitive to steric hindrance.[9][10] The secondary carbon bonded to chlorine is less likely to undergo S(_N)2 reaction due to greater steric hindrance and could potentially react via an S(_N)1 pathway, though the formation of a secondary carbocation is less favorable than a tertiary one.[2][11] Given that bromide is a better leaving group than chloride due to the weaker C-Br bond, nucleophilic attack is more likely to occur at the primary carbon.[12]

Illustrative Quantitative Data for Nucleophilic Substitution
CompoundPredominant MechanismRelative Rate (Illustrative)Rationale
This compoundS(_N)1100Formation of a stable tertiary carbocation intermediate.[2][3][4]
1-bromo-2-chloropropaneS(_N)2 (at C1) / S(_N)1 (at C2)1-5S(_N)2 at the primary carbon is sterically accessible but generally slower than S(_N)1 of a tertiary halide.[13][14] S(_N)1 at the secondary carbon is slower due to less stable carbocation formation.[2][11]

Elimination Reactions: Competition and Regioselectivity

Both compounds can also undergo elimination reactions to form alkenes, and the mechanisms again diverge based on their structures.

This compound will primarily undergo E1 elimination , which, like the S(_N)1 reaction, proceeds through a tertiary carbocation intermediate.[15][16][17] A weak base can then remove a proton from an adjacent carbon to form an alkene. S(_N)1 and E1 reactions are often in competition.[18][19]

1-bromo-2-chloropropane can undergo E2 elimination , a concerted process where a strong base removes a proton and the leaving group departs simultaneously.[20] Due to the presence of two different leaving groups and non-equivalent β-hydrogens, a mixture of products can be expected. The major product is typically predicted by Zaitsev's rule , which favors the formation of the more substituted (and therefore more stable) alkene.[21][22] However, the use of a sterically hindered base can lead to the formation of the Hofmann product , the less substituted alkene.[21][23][24]

Illustrative Product Distribution in Elimination Reactions

The following table illustrates the expected major and minor products for the elimination reactions of both compounds with a strong, non-hindered base like sodium ethoxide.

CompoundPredominant MechanismMajor ProductMinor Product(s)Rationale
This compoundE1/E22-chloro-1-propene2-bromo-1-propeneElimination can occur with loss of either HBr or HCl. Loss of HBr is generally faster.
1-bromo-2-chloropropaneE21-chloro-1-propene (cis/trans)3-bromo-1-propene, 2-chloropropeneZaitsev's rule favors the more substituted alkene.[21][22] The relative amounts of products will depend on the leaving group ability and the acidity of the β-hydrogens.

Experimental Protocols

To empirically compare the reactivity of these two compounds, a series of controlled experiments can be conducted.

Protocol 1: Comparative Solvolysis for S(_N)1 Reactivity

Objective: To compare the rates of solvolysis of this compound and 1-bromo-2-chloropropane in a polar protic solvent (e.g., 80% ethanol/20% water).

Procedure:

  • Prepare 0.1 M solutions of both this compound and 1-bromo-2-chloropropane in the solvent mixture.

  • Prepare a dilute solution of sodium hydroxide (B78521) (e.g., 0.01 M) in the same solvent mixture containing a pH indicator (e.g., bromothymol blue).

  • In separate reaction vessels maintained at a constant temperature (e.g., 50 °C), add a known volume of the sodium hydroxide/indicator solution.

  • Initiate the reaction by adding a known volume of the haloalkane solution to each vessel and start a timer.

  • The solvolysis reaction will produce HBr and HCl, which will neutralize the NaOH.

  • Record the time taken for the indicator to change color in each reaction.

  • The reciprocal of the time taken (1/t) is proportional to the initial rate of reaction.

Protocol 2: Competitive Elimination Reaction for E2 Reactivity

Objective: To determine the product distribution of the elimination reactions of 1-bromo-2-chloropropane with a strong base.

Procedure:

  • Dissolve a known amount of 1-bromo-2-chloropropane in a suitable solvent (e.g., ethanol).

  • Add a solution of a strong base (e.g., sodium ethoxide in ethanol) to the reaction mixture.

  • Heat the mixture under reflux for a specified period (e.g., 1 hour).

  • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract and analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different alkene products.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for both compounds.

SN1_E1_2_Bromo_2_chloropropane cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway 2_Bromo_2_chloropropane This compound Tertiary_Carbocation Tertiary Carbocation 2_Bromo_2_chloropropane->Tertiary_Carbocation Slow, -Br- Substitution_Product Substitution Product Tertiary_Carbocation->Substitution_Product Fast, +Nu- Elimination_Product Elimination Product Tertiary_Carbocation->Elimination_Product Fast, -H+

Caption: S(_N)1 and E1 reaction pathways for this compound.

SN2_E2_1_bromo_2_chloropropane cluster_SN2 SN2 Pathway (at C1) cluster_E2 E2 Pathway 1_bromo_2_chloropropane_SN2 1-bromo-2-chloropropane Transition_State_SN2 SN2 Transition State 1_bromo_2_chloropropane_SN2->Transition_State_SN2 +Nu- Substitution_Product_SN2 Substitution Product Transition_State_SN2->Substitution_Product_SN2 -Br- 1_bromo_2_chloropropane_E2 1-bromo-2-chloropropane Transition_State_E2 E2 Transition State 1_bromo_2_chloropropane_E2->Transition_State_E2 +Base Elimination_Products Elimination Products Transition_State_E2->Elimination_Products -HBase+, -Br-

Caption: S(_N)2 and E2 reaction pathways for 1-bromo-2-chloropropane.

Conclusion

The mechanistic comparison of this compound and 1-bromo-2-chloropropane highlights the profound influence of substrate structure on chemical reactivity. The tertiary nature of this compound directs its reactions towards unimolecular pathways (S(_N)1 and E1) through a stable carbocation intermediate. In contrast, the primary and secondary centers in 1-bromo-2-chloropropane favor bimolecular reactions (S(_N)2 and E2), with the added complexity of regioselectivity in elimination. For synthetic chemists, a thorough understanding of these competing pathways is paramount for controlling product formation and optimizing reaction conditions.

References

Performance of 2-Bromo-2-chloropropane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and solvent systems is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of the performance of 2-Bromo-2-chloropropane in various solvent systems, offering insights into its reactivity and stability. Furthermore, it presents a comparative analysis with alternative tertiary alkylating agents, supported by experimental data to inform reagent selection in organic synthesis.

Executive Summary

This compound is a tertiary haloalkane that primarily undergoes nucleophilic substitution via a unimolecular (S_N1) mechanism. The rate and efficiency of these reactions are highly dependent on the solvent system employed. Polar protic solvents, capable of stabilizing the intermediate carbocation through hydrogen bonding, generally accelerate the reaction rate. In contrast, polar aprotic and nonpolar solvents result in significantly slower reaction kinetics. This guide will delve into the available quantitative data, compare the performance of this compound with other tertiary halides, and provide detailed experimental protocols for assessing its reactivity.

Performance of this compound in Various Solvents

The reactivity of this compound is intrinsically linked to the stability of the tertiary carbocation formed during the rate-determining step of the S_N1 reaction. The choice of solvent plays a critical role in stabilizing this intermediate.

Theoretical Background: The S_N1 Mechanism

The solvolysis of this compound is a classic example of an S_N1 reaction. This two-step mechanism involves:

  • Ionization: The carbon-halogen bond breaks heterolytically to form a tertiary carbocation and a halide ion. This is the slow, rate-determining step.

  • Nucleophilic Attack: A nucleophile (often the solvent) rapidly attacks the carbocation to form the final product.

The stability of the carbocation intermediate is a key factor influencing the reaction rate. Tertiary carbocations are more stable than secondary and primary carbocations due to hyperconjugation and inductive effects.[1]

Impact of Solvent Systems
  • Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents possess a hydrogen atom bonded to an electronegative atom, allowing them to form hydrogen bonds. They effectively solvate both the carbocation and the leaving group, stabilizing the transition state and accelerating the rate of ionization.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): While these solvents are polar, they lack a hydrogen atom capable of hydrogen bonding. They can solvate cations but are less effective at solvating anions (the leaving group). Consequently, S_N1 reactions are generally slower in these solvents compared to polar protic solvents.

  • Nonpolar Solvents (e.g., hexane, benzene): These solvents do not effectively solvate ions and are therefore poor choices for promoting S_N1 reactions.

Comparison with Alternative Tertiary Alkyl Halides

In many synthetic applications, other tertiary alkyl halides can serve as alternatives to this compound. The choice of reagent often depends on factors such as reactivity, selectivity, and cost.

Reactivity Trends

The reactivity of a haloalkane in an S_N1 reaction is also influenced by the nature of the leaving group. A better leaving group is a weaker base. The leaving group ability of halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.

This trend suggests that a tertiary alkyl bromide, such as tert-butyl bromide, will generally be more reactive than a tertiary alkyl chloride, like tert-butyl chloride, under identical conditions. The C-Br bond is weaker than the C-Cl bond, facilitating faster ionization.[4]

Comparative Data

While direct comparative kinetic data for this compound alongside other tertiary halides in various solvents is scarce in the provided search results, data for the solvolysis of tert-butyl halides in different solvents demonstrates the impact of both the solvent and the leaving group on reactivity.[5]

Table 1: Relative Solvolysis Rates of tert-Butyl Halides at 25°C [5]

Solventtert-Butyl Chloride (Relative Rate)tert-Butyl Bromide (Relative Rate)tert-Butyl Iodide (Relative Rate)
Water1.040110
Methanol0.031.02.5
Acetic Acid0.0050.10.2

Note: These are relative rates and are intended to illustrate trends.

This data clearly shows that:

  • Reactivity increases down the halogen group (I > Br > Cl).

  • Polar protic solvents like water significantly accelerate the solvolysis rate compared to less polar solvents like acetic acid.

Experimental Protocols

To quantitatively assess the performance of this compound and compare it with alternatives, a kinetic study of its solvolysis can be performed. The following protocol is adapted from procedures for similar tertiary haloalkanes.[2][3]

Kinetic Study of the Solvolysis of this compound

Objective: To determine the rate of solvolysis of this compound in different solvent systems by monitoring the production of acid.

Materials:

  • This compound

  • Various solvent systems (e.g., ethanol/water mixtures of different compositions, acetone/water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Indicator (e.g., bromothymol blue or phenolphthalein)

  • Burette, pipettes, flasks, and other standard laboratory glassware

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume).

  • To a flask, add a known volume of the solvent mixture and a few drops of the indicator.

  • If using an indicator like phenolphthalein, add a small, precise volume of the standardized NaOH solution to the flask to make the solution basic (pink).

  • Initiate the reaction by adding a known amount of this compound to the flask and simultaneously start the stopwatch.

  • The solvolysis reaction will produce HBr and HCl, which will neutralize the NaOH.

  • Record the time it takes for the indicator to change color (e.g., from pink to colorless for phenolphthalein), signifying the consumption of the added NaOH.

  • This time corresponds to the time required for a certain percentage of the this compound to react.

  • The initial rate of the reaction can be calculated from the initial concentrations and the time measured.

  • Repeat the experiment with different solvent systems to compare the reaction rates.

Data Analysis:

The rate of the S_N1 reaction is typically first order with respect to the concentration of the alkyl halide. The rate law is given by:

Rate = k[R-X]

where k is the rate constant. By measuring the time for a certain amount of reaction to occur, the rate constant can be determined for each solvent system.

Visualizations

Logical Flow of an S_N1 Reaction

The following diagram illustrates the key steps and factors influencing a typical S_N1 reaction, such as the solvolysis of this compound.

SN1_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Tertiary Haloalkane Tertiary Haloalkane Ionization Ionization Tertiary Haloalkane->Ionization Solvent (Nucleophile) Solvent (Nucleophile) Nucleophilic Attack Nucleophilic Attack Solvent (Nucleophile)->Nucleophilic Attack Carbocation Carbocation Ionization->Carbocation Leaving Group Leaving Group Ionization->Leaving Group Carbocation->Nucleophilic Attack Substitution Product Substitution Product Nucleophilic Attack->Substitution Product

Caption: General pathway for an S_N1 reaction.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the experimental workflow for determining the solvolysis rate of this compound.

Experimental_Workflow Prepare Solvent System Prepare Solvent System Add Indicator & NaOH Add Indicator & NaOH Prepare Solvent System->Add Indicator & NaOH Add this compound & Start Timer Add this compound & Start Timer Add Indicator & NaOH->Add this compound & Start Timer Monitor Color Change Monitor Color Change Add this compound & Start Timer->Monitor Color Change Record Time Record Time Monitor Color Change->Record Time Calculate Rate Constant Calculate Rate Constant Record Time->Calculate Rate Constant Compare Solvent Systems Compare Solvent Systems Calculate Rate Constant->Compare Solvent Systems

Caption: Workflow for kinetic analysis of solvolysis.

References

A comparative analysis of the stability of carbocations derived from 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the stability of the two tertiary carbocations that can be derived from 2-bromo-2-chloropropane. This information is critical for researchers and professionals in drug development and organic synthesis, where understanding reaction mechanisms and intermediate stability is paramount.

Executive Summary

The ionization of this compound can theoretically lead to two distinct tertiary carbocations: the 2-chloro-2-propyl cation (resulting from the departure of a bromide ion) and the 2-bromo-2-propyl cation (resulting from the departure of a chloride ion). Our analysis, based on established principles of physical organic chemistry and supported by analogous experimental data, concludes that the 2-chloro-2-propyl cation is the more stable and preferentially formed intermediate . This preference is primarily governed by the superior leaving group ability of bromide compared to chloride.

Comparative Analysis of Carbocation Stability

The relative stability of the two potential carbocations is intrinsically linked to the facility with which the corresponding leaving group departs. The better the leaving group, the lower the activation energy for its departure and the more readily the corresponding carbocation is formed.

Several key factors contribute to bromide being a superior leaving group compared to chloride:

  • Size and Polarizability: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion.[1] This increased polarizability allows for better stabilization of the developing negative charge in the transition state of the C-Br bond cleavage.[1]

  • Anion Stability: The larger size of the bromide ion allows for the dispersal of the negative charge over a greater volume, resulting in a more stable anion compared to the chloride ion.[1][2]

  • Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break.[2]

These factors collectively lead to a lower energy barrier for the formation of the 2-chloro-2-propyl cation via the departure of the bromide ion.

Quantitative Data Summary

Leaving GroupRelative Rate of Solvolysis (in 80% Ethanol at 25°C)Resulting Carbocation
Bromide (Br⁻)~602-chloro-2-propyl cation
Chloride (Cl⁻)12-bromo-2-propyl cation

This data is representative of the general reactivity trend observed for tertiary alkyl halides and provides a reasonable estimate for the system .

Experimental Protocols

To experimentally determine the relative stability of the carbocations derived from this compound, the following protocols can be employed:

Solvolysis Rate Study (Conductivity Method)

Objective: To measure the relative rates of ionization of this compound by monitoring the increase in conductivity of the solution as the halide ions are formed.

Materials:

  • This compound

  • High-purity solvent (e.g., 80% ethanol/20% water)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent within a thermostated reaction vessel.

  • Immediately begin monitoring the conductivity of the solution over time.

  • Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • The initial rate of the reaction can be determined from the slope of the conductivity versus time plot.

  • By analyzing the final products (e.g., via gas chromatography-mass spectrometry), the relative amounts of 2-chloro-2-propanol and 2-bromo-2-propanol can be determined, providing insight into the relative rates of departure of bromide and chloride.

NMR Spectroscopic Analysis in Superacid Media

Objective: To directly observe and characterize the carbocations formed from this compound in a non-nucleophilic superacid medium.[3]

Materials:

  • This compound

  • Superacid solution (e.g., SbF₅/SO₂ClF)

  • High-field NMR spectrometer equipped with a low-temperature probe

  • NMR tubes suitable for low-temperature measurements

Procedure:

  • Cool the NMR probe to a very low temperature (e.g., -78 °C).

  • In an NMR tube, dissolve a small amount of this compound in the pre-cooled superacid solution.

  • Quickly acquire ¹³C and ¹H NMR spectra.

  • The chemical shifts of the carbocationic carbons will be significantly downfield (e.g., >200 ppm in ¹³C NMR) compared to the neutral precursor.[3]

  • By comparing the spectra with those of known tertiary carbocations and analyzing the relative intensities of the signals corresponding to the 2-chloro-2-propyl and 2-bromo-2-propyl cations, their relative concentrations and thus their relative stabilities can be determined.

Visualization of Dissociation Pathways

G cluster_start Starting Material cluster_pathways Dissociation Pathways cluster_products Carbocation Intermediates cluster_factors Influencing Factors start This compound path1 Loss of Br- start->path1 Favored Pathway path2 Loss of Cl- start->path2 Disfavored Pathway prod1 2-Chloro-2-propyl Cation (More Stable) path1->prod1 prod2 2-Bromo-2-propyl Cation (Less Stable) path2->prod2 factor1 Better Leaving Group (Br-) factor1->path1 factor2 Weaker C-Br Bond factor2->path1 factor3 Higher Anion Stability (Br-) factor3->path1

Caption: Dissociation pathways of this compound.

Conclusion

The comparative analysis strongly indicates that the formation of the 2-chloro-2-propyl cation is the dominant pathway in reactions involving the ionization of this compound. This is a direct consequence of the superior leaving group ability of bromide over chloride. Researchers designing synthetic routes or studying reaction mechanisms involving this substrate should anticipate the preferential formation of the chlorinated carbocation intermediate. The provided experimental protocols offer robust methods for verifying these principles in a laboratory setting.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-2-chloropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-bromo-2-chloropropane, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides essential information on the immediate safety measures, operational handling, and step-by-step disposal procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most crucial step in the disposal process. As a halogenated organic compound, this compound must not be mixed with other waste streams.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Do not mix this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[1][2]

  • Incompatible Materials: Keep this compound waste separate from acids, bases, and strong oxidizing agents to prevent violent reactions.[3]

  • Designated Containers: Collect this compound waste in a designated, properly labeled, and sealed container.[4] These containers are often color-coded (e.g., green for halogenated waste) as per institutional policy.[1]

The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents present in the waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or commercially available spill kits. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal A Generate this compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Designated Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Ensure Secondary Containment D->E F Arrange for Pickup by EHS or Licensed Waste Contractor E->F G Transport to a Regulated Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

Quantitative Data Summary

The following table summarizes key data points relevant to the handling and disposal of halogenated hydrocarbons, based on information for similar compounds.

ParameterValue/InformationSource Compound(s)
Waste Classification Hazardous Waste; Halogenated Organic WasteGeneral,[1][4]
Incompatible Materials Strong oxidizing agents, strong bases, metals1-Bromo-3-chloropropane[3]
Recommended Storage Cool, dry, well-ventilated area in a tightly closed container2-Bromo-2-methylpropane[5]
Spill Containment Inert absorbent material (sand, vermiculite)General, Fisher Scientific SDS[3]
Final Disposal Method Incineration at a regulated hazardous waste facilityGeneral,[1]

Experimental Protocols

Standard chemical waste disposal does not typically involve experimental protocols at the laboratory level, aside from potential neutralization procedures for specific waste streams, which are not recommended for halogenated hydrocarbons without explicit guidance from a qualified chemist or EHS professional. The primary protocol is the adherence to the waste segregation, collection, and storage procedures outlined above, followed by transfer to a licensed hazardous waste disposal facility. These facilities utilize specialized treatment technologies, such as high-temperature incineration, to safely destroy halogenated organic compounds.[1]

References

Personal protective equipment for handling 2-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound (CAS No. 2310-98-7). The information herein is compiled to ensure the safe management of this chemical in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the procedural guidance provided is based on available data for the compound and safety protocols for analogous halogenated alkanes such as 2-Bromopropane, 1-Bromo-3-chloropropane, and 2-Bromo-2-methylpropane.

Physicochemical and Safety Data

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its physical behavior and potential hazards.

PropertyValueReference
CAS Number 2310-98-7[1][2][3]
Molecular Formula C₃H₆BrCl[1][2][4]
Molecular Weight 157.44 g/mol [1][2][3][4]
Boiling Point 95.6 °C at 760 mmHg[1]
Density 1.533 g/cm³[1][4]
Flash Point 17.5 °C[1][4]
Vapor Pressure 51.6 mmHg at 25°C[1]
Refractive Index 1.467[1][4]

Personal Protective Equipment (PPE)

Based on the hazardous nature of analogous flammable and halogenated compounds, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]
Body Protection A flame-retardant lab coat or chemical-resistant apron.[5]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or in poorly ventilated areas.[5]

Operational and Disposal Plans

A step-by-step guide for the safe handling and disposal of this compound is outlined below. Adherence to these procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Handling this compound

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal Review SDS Review available safety data and SDS of analogous compounds Gather PPE Gather all required PPE Review SDS->Gather PPE Prepare Hood Prepare chemical fume hood and necessary equipment Gather PPE->Prepare Hood Weigh/Measure Weigh or measure the required amount in the fume hood Prepare Hood->Weigh/Measure Perform Reaction Perform the experiment within the fume hood Weigh/Measure->Perform Reaction Monitor Continuously monitor the reaction for any abnormalities Perform Reaction->Monitor Quench Safely quench the reaction (if applicable) Monitor->Quench Segregate Waste Segregate halogenated organic waste into a designated, labeled container Quench->Segregate Waste Decontaminate Decontaminate all glassware and surfaces Quench->Decontaminate Dispose Dispose of waste according to institutional and local regulations Segregate Waste->Dispose

A flowchart outlining the safe handling and disposal of this compound.
Detailed Experimental Protocol

1. Pre-Experiment Preparation:

  • Review Safety Information: Thoroughly review this guide and any available safety information for this compound and analogous compounds.[5][6]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before entering the laboratory.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. Prepare all necessary apparatus and reagents within the fume hood to minimize movement of hazardous materials.

2. Handling and Experimentation:

  • Dispensing: Conduct all dispensing, weighing, and transferring of this compound within a certified chemical fume hood.

  • Reaction Setup: Set up the experimental apparatus securely within the fume hood.

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions, such as temperature or pressure increases.

3. Post-Experiment and Waste Disposal:

  • Reaction Quenching: If necessary, safely quench the reaction according to established laboratory procedures.

  • Waste Collection: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[6][7] Do not mix with other waste streams.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of the chemical waste in accordance with your institution's and local environmental regulations.[6][7]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

Emergency SituationFirst Aid and Response Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Fire Use a dry chemical, carbon dioxide, or foam extinguisher.[5] Do not use a direct water stream. Firefighters should wear self-contained breathing apparatus.[5]

References

×

Retrosynthesis Analysis

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Reactant of Route 1
2-Bromo-2-chloropropane

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